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  • Product: 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide
  • CAS: 326871-18-5

Core Science & Biosynthesis

Foundational

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide Executive Summary This guide provides a comprehensive, research-grade protocol for the synthesis of 5-Amino-N-(3-chl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

Executive Summary

This guide provides a comprehensive, research-grade protocol for the synthesis of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, a key chemical intermediate in the manufacturing of advanced pharmaceuticals. Notably, this compound is a critical precursor for Pazopanib, a multi-target tyrosine kinase inhibitor used in oncology.[1][2] The synthesis is presented as a robust three-step process, commencing with the chlorosulfonation of p-nitrotoluene, followed by amidation with 3-chloroaniline, and culminating in the catalytic reduction of a nitro group. Each step is detailed with both a step-by-step experimental protocol and an in-depth discussion of the underlying chemical principles and rationale for the chosen conditions. This document is intended for an audience of researchers, chemists, and professionals in the field of drug development and process chemistry, offering field-proven insights to ensure reproducibility, safety, and high-yield production.

Introduction and Strategic Overview

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is a bespoke sulfonamide derivative whose value is intrinsically linked to its role in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure combines a sulfonamide linkage, a reactive primary amine, and specific aromatic substitutions that make it an ideal building block.

The synthetic strategy detailed herein is designed for clarity, efficiency, and scalability. It avoids costly and environmentally hazardous reagents like stannous chloride, which has been used in alternative routes but poses significant challenges for industrial production and waste management.[3] Instead, this guide prioritizes a cleaner, more sustainable approach centered on catalytic hydrogenation for the final, critical reduction step.

The overall transformation is visualized in the synthetic scheme below.

Overall_Synthetic_Scheme cluster_0 Starting Materials cluster_1 Synthesis Pathway p-Nitrotoluene p-Nitrotoluene Intermediate_1 2-Methyl-5-nitro- benzenesulfonyl chloride p-Nitrotoluene->Intermediate_1 1. Chlorosulfonic Acid (ClSO3H) 3-Chloroaniline 3-Chloroaniline Intermediate_2 N-(3-chlorophenyl)-2-methyl- 5-nitrobenzenesulfonamide Intermediate_1->Intermediate_2 2. 3-Chloroaniline Pyridine, DCM Final_Product 5-Amino-N-(3-chloro-phenyl)- 2-methyl-benzenesulfonamide Intermediate_2->Final_Product 3. H2, Pd/C Ethanol

Caption: Overall 3-step synthesis of the target compound.

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride

Mechanistic Principle

This initial step is an electrophilic aromatic substitution reaction. p-Nitrotoluene is treated with chlorosulfonic acid. The methyl group (-CH₃) is an ortho-, para-directing activator, while the nitro group (-NO₂) is a meta-directing deactivator. The directing effects combine to strongly favor the substitution of the chlorosulfonyl group (-SO₂Cl) at the position ortho to the methyl group and meta to the nitro group. The use of an organic solvent helps to control the reaction rate and temperature.[3]

Experimental Protocol
  • To a dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl gas), add an appropriate organic solvent such as dichloromethane or chloroform.

  • Add p-nitrotoluene to the solvent and stir until fully dissolved. Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add chlorosulfonic acid dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for 2-3 hours to ensure the reaction goes to completion.[3]

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with stirring. The product will precipitate as a solid.

  • Isolate the crude 2-methyl-5-nitrobenzenesulfonyl chloride by vacuum filtration and wash the filter cake thoroughly with cold water to remove any remaining acid.

  • The crude product can be purified by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture.[4]

  • Dry the purified solid under vacuum. The product is a solid with a melting point of approximately 41-45 °C.

Data and Rationale
Reagent/ParameterQuantity (Molar Ratio)Rationale
p-Nitrotoluene1.0 eqStarting aromatic substrate.
Chlorosulfonic Acid1.2 - 1.5 eqPowerful electrophilic agent for chlorosulfonation. A slight excess ensures complete conversion of the starting material.[3]
DichloromethaneVariesInert solvent to control viscosity and reaction temperature.
Temperature0-10 °C (addition), 40-50 °C (reaction)Initial low temperature controls the highly exothermic reaction. Subsequent heating drives the reaction to completion.[3]
Expected Yield ~85-95%This reaction is typically high-yielding.

Step 2: Synthesis of N-(3-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide

Mechanistic Principle

This step involves the formation of a sulfonamide bond via the reaction of the previously synthesized sulfonyl chloride with 3-chloroaniline. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the N-S bond. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5][6]

Experimental Protocol
  • In a round-bottom flask, dissolve 3-chloroaniline (1.0 eq) and a base like pyridine or triethylamine (1.2 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 30-60 minutes.

  • After addition, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Once the reaction is complete, dilute the mixture with additional DCM.

  • Wash the organic layer sequentially with 1 M HCl solution (to remove excess amine and base), water, and finally a saturated brine solution.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or a similar solvent to yield the pure sulfonamide product.

Data and Rationale
Reagent/ParameterQuantity (Molar Ratio)Rationale
2-Methyl-5-nitrobenzenesulfonyl chloride1.05 eqThe electrophilic component. A slight excess can help drive the reaction.
3-Chloroaniline1.0 eqThe nucleophilic amine component.
Pyridine / Triethylamine1.2 eqActs as a base to scavenge the HCl byproduct, preventing protonation of the starting amine and driving the reaction forward.[5]
Dichloromethane (DCM)VariesAn inert solvent that dissolves the reactants well and does not participate in the reaction.
Expected Yield ~80-90%Sulfonamide formations are generally efficient reactions.

Step 3: Reduction to 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

Mechanistic Principle

The final step is the chemical reduction of the aromatic nitro group (-NO₂) to a primary amine (-NH₂). While various methods exist, catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and avoidance of heavy metal waste.[3] In this process, the nitro-substituted sulfonamide is dissolved in a suitable solvent and exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The palladium surface adsorbs both the hydrogen and the nitro group, facilitating the reduction.

Experimental Protocol
  • Charge a hydrogenation vessel (e.g., a Parr shaker) with N-(3-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Carefully add the 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5% by weight of the substrate). The catalyst should be handled with care as it can be pyrophoric.

  • Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Begin agitation (shaking or stirring) and maintain the reaction at room temperature or with gentle heating (e.g., 40 °C) until hydrogen uptake ceases. This may take several hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst-laden Celite pad to dry, as it can ignite in air. Keep it wet with solvent until it can be safely quenched.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The final product, 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Data and Rationale
Reagent/ParameterQuantityRationale
N-(3-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide1.0 eqThe substrate to be reduced.
Palladium on Carbon (5-10% Pd/C)1-5% w/wHeterogeneous catalyst for hydrogenation. Highly efficient and easily removed by filtration.[3]
Hydrogen (H₂)Excess (Pressurized)The reducing agent.
Ethanol / MethanolVariesSolvent for the reaction that readily dissolves the substrate and is compatible with hydrogenation.
Expected Yield >95%Catalytic hydrogenation of nitro groups is typically a very high-yielding and clean reaction.

Laboratory Workflow and Safety

The entire process, from starting materials to the final purified product, requires careful planning and execution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Lab_Workflow cluster_prep Preparation cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Reduction cluster_analysis Analysis Reagent_Prep Reagent Preparation & Safety Check Step1_Reaction Reaction Setup (0-5 °C) Reagent_Prep->Step1_Reaction Step1_Workup Quench on Ice & Filtration Step1_Reaction->Step1_Workup Step1_Purify Recrystallization Step1_Workup->Step1_Purify Step2_Reaction Reaction Setup (0 °C to RT) Step1_Purify->Step2_Reaction Step2_Workup Extraction & Wash Step2_Reaction->Step2_Workup Step2_Purify Recrystallization Step2_Workup->Step2_Purify Step3_Reaction Hydrogenation (Parr Shaker) Step2_Purify->Step3_Reaction Step3_Workup Catalyst Filtration (Celite®) Step3_Reaction->Step3_Workup Step3_Purify Recrystallization Step3_Workup->Step3_Purify Final_Analysis Final Product Characterization (NMR, MS, MP) Step3_Purify->Final_Analysis

Caption: High-level laboratory workflow diagram.

Key Safety Considerations:

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle only in a dry environment and under a fume hood.

  • Hydrogen Gas: Highly flammable and explosive. Ensure the hydrogenation equipment is properly maintained and operated by trained personnel.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use. The catalyst should always be kept wet with solvent during filtration and transfer.

Conclusion

The three-step synthesis protocol outlined in this guide represents a reliable and scalable method for producing high-purity 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide. By explaining the causality behind each procedural choice and prioritizing safer, more environmentally benign reagents, this document serves as a practical and authoritative resource for chemical researchers and process development professionals. The successful execution of this synthesis provides access to a crucial intermediate for the development of important therapeutics like Pazopanib.

References

  • CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt.
  • Ma, X. J., Fang, Z., Ren, L. L., & Wei, P. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1815. ResearchGate. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249 (2020). [Link]

  • Process for producing 2-methyl-5-nitroimidazole. Patsnap. [Link]

  • CN112538073A - Preparation method of pazopanib intermediate.
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health. [Link]

  • CN103373989B - The preparation method of the intermediate of pazopanib hydrochloride.
  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][3][7]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415 (2011). [Link]

  • Nguyen, V. H., et al. (2021). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 26(23), 7149. MDPI. [Link]

  • Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. ResearchGate. [Link]

  • US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2014, 604581. PMC - NIH. [Link]

  • Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as... FLORE. [Link]

Sources

Exploratory

physicochemical properties of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide Abstract The characterization of physicochemical properties is a cornerstone of modern drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

Abstract

The characterization of physicochemical properties is a cornerstone of modern drug discovery and development, providing critical insights into a molecule's behavior from formulation to its in-vivo journey. This guide focuses on 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide , a molecule belonging to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry.[1] Given the absence of comprehensive published experimental data for this specific molecule, this document serves as a proactive, in-depth technical guide for researchers. It combines theoretical predictions based on its chemical structure with detailed, field-proven experimental protocols for its empirical determination. This whitepaper is designed to equip scientists and drug development professionals with the necessary framework to fully characterize this and similar novel chemical entities, ensuring a foundation of scientific integrity and trustworthiness in their research endeavors.

Molecular Structure and Identification

A precise understanding of a molecule's structure is the prerequisite for any physicochemical analysis. The structure of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide dictates its fundamental properties, including its polarity, potential for hydrogen bonding, and molecular weight.

  • IUPAC Name: 5-amino-N-(3-chlorophenyl)-2-methylbenzenesulfonamide

  • Molecular Formula: C₁₃H₁₃ClN₂O₂S

  • Core Scaffolds: The molecule is built upon a benzenesulfonamide core.[2] This structure features a central benzene ring substituted with an amino group (-NH₂) and a methyl group (-CH₃), with a sulfonamide group (-SO₂NH-) that is further substituted with a 3-chlorophenyl group.[2]

Caption: 2D structure of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties predicted for the molecule based on its structure. These values serve as essential starting points for experimental design.

PropertyPredicted Value / RangeSignificance in Drug Development
Molecular Weight 312.79 g/mol Influences diffusion, solubility, and membrane transport. Complies with Lipinski's Rule of 5 (<500).
XLogP3 ~3.5 - 4.5Indicates high lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility.
Hydrogen Bond Donors 2 (from -NH₂ and -SO₂NH-)Governs interactions with biological targets and contributes to solubility in protic solvents.
Hydrogen Bond Acceptors 4 (from -NH₂, -SO₂NH-, and O=S=O)Key for molecular recognition at the target site and for solvation.
pKa (Sulfonamide N-H) ~8.0 - 10.0The acidic nature of the sulfonamide proton is critical for solubility at basic pH and for receptor binding interactions.[3][4]
pKa (Aromatic Amino) ~3.0 - 4.5The basicity of the anilinic amino group influences solubility in acidic media and charge state in physiological conditions.
Aqueous Solubility Predicted to be lowA critical parameter for oral bioavailability and formulation development.[5]

Experimental Determination Protocols

To move from prediction to empirical fact, a series of standardized experiments are required. The following protocols are designed to be self-validating and provide a robust framework for characterization.

Aqueous Solubility Determination via Shake-Flask Method

Causality: Determining the equilibrium solubility is fundamental for classifying a compound under the Biopharmaceutics Classification System (BCS) and for developing viable formulations.[6] The shake-flask method is the gold-standard for its reliability and direct measurement of thermodynamic equilibrium.[5][7]

Protocol:

  • Preparation: Prepare buffered solutions at pH 1.2, 4.5, and 6.8 to mimic physiological conditions.

  • Addition of Compound: Add an excess amount of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide to a known volume of each buffer in separate, sealed vials. A visual confirmation of undissolved solid is necessary.[5]

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (typically 37 ± 1 °C) and agitation speed that ensures continuous mixing without vortex formation.[7]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the supernatant. The extended time points are to confirm that equilibrium has been reached.

  • Separation: Immediately filter the aliquot through a 0.45 µm filter to remove all undissolved solids.

  • Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.

Caption: Workflow for the Shake-Flask Solubility Determination.

pKa Determination via Potentiometric Titration

Causality: The pKa values define the ionization state of the molecule at different pH levels, which directly impacts its solubility, lipophilicity (LogD), and ability to interact with biological targets.[8] For sulfonamides, both the acidic sulfonamide proton and the basic amino group are critical.[3]

Protocol:

  • Dissolution: Dissolve a precise amount of the compound in a suitable co-solvent system (e.g., acetonitrile-water) if aqueous solubility is low.[8][9]

  • Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode. This will determine the pKa of the acidic sulfonamide proton.

  • Basic Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic aromatic amino group.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Specialized software is used to calculate the precise values.

Caption: Dual-pathway workflow for determining acidic and basic pKa values.

Spectroscopic and Purity Analysis

Confirmation of the chemical structure and assessment of purity are non-negotiable for any scientific study. A combination of spectroscopic techniques provides a comprehensive chemical fingerprint of the synthesized molecule.

TechniqueExpected ObservationsPurpose
¹H NMR Aromatic protons in distinct regions; singlets for the methyl and amino protons; a broad singlet for the sulfonamide N-H.Confirms the proton framework and structural integrity.
¹³C NMR Signals corresponding to the 13 unique carbon atoms in the molecule.Verifies the carbon backbone of the structure.
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (e.g., 313.05 for C₁₃H₁₄ClN₂O₂S).Confirms molecular weight and formula.
Infrared (IR) Characteristic stretches for N-H (amino and amide), S=O (sulfonamide), and C-Cl bonds.Identifies key functional groups present in the molecule.
HPLC-UV A single major peak in the chromatogram.Determines the purity of the compound (typically >95% for research use).

Safety and Handling

While specific toxicity data for this compound is not available, data from structurally related compounds can inform safe handling practices. For example, 5-Amino-2-methylbenzenesulfonamide is associated with GHS hazard statements indicating it may cause skin and eye irritation.[10]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is a molecule with physicochemical properties that suggest high lipophilicity and low aqueous solubility, governed by its distinct acidic and basic functional groups. While experimental data is not yet publicly available, this guide provides the complete theoretical and practical framework necessary for its comprehensive characterization. The detailed protocols for determining solubility, pKa, and other key parameters are designed to generate reliable and reproducible data, forming a critical foundation for any future research or development efforts involving this compound.

References

  • PubChem. 5-Amino-2-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-[3-(chloromethyl)phenyl]benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • The Journal of Organic Chemistry. The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. ACS Publications. [Link]

  • SciELO. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Scientific Electronic Library Online. [Link]

  • Crystal Growth & Design. Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications. [Link]

  • ResearchGate. Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate. [Link]

  • Journal of Pharmaceutical Analysis. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Elsevier. [Link]

  • PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. National Library of Medicine. [Link]

  • ResearchGate. Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. ResearchGate. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • ResearchGate. Basic physicochemical properties of sulfonamides. ResearchGate. [Link]

  • World Health Organization. Annex 4: Guidance on equilibrium solubility studies. WHO. [Link]

  • MDPI. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI. [Link]

  • RSC Publishing. Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Royal Society of Chemistry. [Link]

  • PubMed. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. National Library of Medicine. [Link]

  • TradeIndia. 3-Amino-n-(4-chloro-phenyl)-4-methyl-benzene sulfonamide. TradeIndia. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

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Foundational

An In-depth Technical Guide to 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, a substituted aminobenzenesulfon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, a substituted aminobenzenesulfonamide of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a proposed synthesis protocol, and explores its potential biological activities and applications based on the broader class of sulfonamides. The information herein is intended to serve as a foundational resource for researchers investigating this compound and related molecular scaffolds.

Chemical Identity and Properties

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is a synthetic organic compound featuring a core benzenesulfonamide structure. Key identifying information is summarized below.

IdentifierValue
Chemical Name 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide
CAS Number 326871-18-5
Molecular Formula C₁₃H₁₃ClN₂O₂S
Molecular Weight 296.77 g/mol
Physicochemical Properties (Predicted and Inferred)

Due to the limited availability of specific experimental data for this compound, the following properties are based on computational predictions and data from structurally related aminobenzenesulfonamides.

PropertyPredicted/Inferred Value
Appearance White to off-white solid
Melting Point Not available. Likely a crystalline solid with a defined melting point.
Solubility Expected to be sparingly soluble in water, with better solubility in organic solvents like ethanol, methanol, and DMSO.
pKa The sulfonamide nitrogen is weakly acidic, and the amino group is basic. Specific pKa values are not experimentally determined.

Synthesis and Characterization

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of 5-Amino-2-methylbenzenesulfonamide cluster_1 Step 2: N-Arylation A N-Acetyl-p-toluidine C N-Acetyl-2-methyl-5-aminobenzenesulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid B->C E N-Acetyl-5-amino-2-methylbenzenesulfonamide C->E Ammonolysis D Ammonium Hydroxide D->E G 5-Amino-2-methylbenzenesulfonamide E->G Deacetylation F Hydrochloric Acid F->G H 5-Amino-2-methylbenzenesulfonamide K 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide H->K Chan-Lam Coupling I 3-Chlorophenylboronic Acid I->K J Copper Catalyst, Base, Solvent J->K

Caption: Proposed two-step synthesis of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide.

Experimental Protocol (Representative)

Step 1: Synthesis of 5-Amino-2-methylbenzenesulfonamide (Precursor)

This protocol is adapted from the synthesis of related aminobenzenesulfonamides.[1]

  • Chlorosulfonation: To a cooled (0-5 °C) solution of N-acetyl-p-toluidine in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

  • Filter the solid, wash with cold water, and dry to obtain N-acetyl-2-methyl-5-aminobenzenesulfonyl chloride.

  • Ammonolysis: Add the sulfonyl chloride portion-wise to a cooled, concentrated solution of ammonium hydroxide.

  • Stir the mixture until the reaction is complete.

  • Acidify the solution with dilute hydrochloric acid to precipitate the N-acetyl-5-amino-2-methylbenzenesulfonamide.

  • Filter, wash with water, and dry the product.

  • Deacetylation: Reflux the N-acetylated compound in dilute hydrochloric acid.

  • Cool the solution and neutralize with a base (e.g., sodium carbonate) to precipitate the final product, 5-Amino-2-methylbenzenesulfonamide.

  • Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure precursor.

Step 2: N-Arylation to yield 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

This step is a proposed Chan-Lam coupling reaction, a common method for forming C-N bonds.

  • In a reaction vessel, combine 5-Amino-2-methylbenzenesulfonamide, 3-chlorophenylboronic acid, a copper catalyst (e.g., copper(II) acetate), and a suitable base (e.g., pyridine or triethylamine).

  • Add an appropriate solvent such as dichloromethane or toluene.

  • Stir the reaction mixture at room temperature or with gentle heating under an air or oxygen atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NH₂, -SO₂NH-, C-Cl).

  • Melting Point Analysis: To assess the purity of the compound.

  • Elemental Analysis: To determine the elemental composition.

Potential Biological Activities and Applications

The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. The biological activities of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide have not been specifically reported, but based on its structural features, it may exhibit activities common to this class of compounds.

Carbonic Anhydrase Inhibition

Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide moiety is crucial for binding to the zinc ion in the active site of the enzyme. The substituents on the benzene ring and the N-aryl group can influence the inhibitory potency and isoform selectivity.

CA_Inhibition A Benzenesulfonamide Derivative B Carbonic Anhydrase Active Site A->B Binds to C Zinc Ion (Zn²⁺) A->C Coordinates with B->C Contains D Inhibition of CO₂ Hydration B->D Leads to

Caption: General mechanism of carbonic anhydrase inhibition by benzenesulfonamides.

Anticancer and Antimicrobial Potential

Substituted benzenesulfonamides have been investigated for their potential as anticancer and antimicrobial agents. The mechanisms of action are varied and can include:

  • Anticancer: Inhibition of carbonic anhydrase IX, which is overexpressed in many hypoxic tumors, can lead to a decrease in tumor cell proliferation.[2]

  • Antimicrobial: The sulfonamide moiety can act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

The specific substitution pattern of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, including the chloro and methyl groups, may modulate its activity and selectivity against different biological targets.

Safety and Handling

Detailed toxicological data for this specific compound are not available. However, based on the GHS classifications for related aminobenzenesulfonamides, the following hazards should be considered[3]:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Conclusion

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is a compound of interest for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and potential biological applications based on its structural class. Further experimental validation is necessary to fully elucidate its physicochemical characteristics, biological activity, and therapeutic potential.

References

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021-08-01). RSC Publishing. [Link]

  • 5-Amino-2-methylbenzenesulfonamide. (2009). ResearchGate. [Link]

  • 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511. PubChem. [Link]

Sources

Exploratory

structure elucidation of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

An In-Depth Technical Guide to the Structure Elucidation of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide Abstract This technical guide provides a comprehensive framework for the structural elucidation of the n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel sulfonamide, 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide. The narrative is constructed from the perspective of a senior application scientist, emphasizing not just the "how" but the critical "why" behind each analytical step. This document is intended for researchers, scientists, and drug development professionals, offering a robust, self-validating methodology for confirming the chemical identity and purity of this and similar small molecules. We will traverse a logical workflow, from synthesis and purification to an exhaustive analysis using a suite of modern spectroscopic and spectrometric techniques.

Introduction: The Rationale for Rigorous Elucidation

In the realm of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data stand. The subject of our investigation, 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide (Molecular Formula: C₁₃H₁₃ClN₂O₂S, Molecular Weight: 296.77 g/mol [1]), is a sulfonamide derivative. The sulfonamide functional group is a cornerstone of numerous therapeutic agents, exhibiting a wide array of pharmacological activities.[2] Therefore, the precise placement of the amino, chloro, and methyl substituents on the benzenesulfonamide core is critical to its potential biological activity and safety profile.

This guide will detail a multi-pronged analytical approach to eliminate any structural ambiguity. Our strategy is built on the principle of orthogonal verification, where each technique provides a unique piece of the structural puzzle, and collectively, they form an unassailable confirmation.

Synthesis and Purification: The Genesis of the Analyte

A plausible and common method for the synthesis of N-aryl sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine.[3] In this case, the logical precursors would be 5-amino-2-methylbenzene-1-sulfonyl chloride and 3-chloroaniline.

Proposed Synthetic Pathway

A likely synthetic route would first involve the synthesis of 5-nitro-2-methylbenzenesulfonyl chloride from 4-nitrotoluene, followed by reaction with 3-chloroaniline and subsequent reduction of the nitro group to an amine.[4]

Experimental Protocol: Synthesis
  • Step 1: Sulfonylation. To a stirred solution of 5-nitro-2-methylbenzene-1-sulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane), 3-chloroaniline is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • Step 2: Work-up and Isolation of the Nitro Intermediate. The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 5-nitro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide.

  • Step 3: Reduction of the Nitro Group. The crude nitro intermediate is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), and a reducing agent (e.g., SnCl₂·2H₂O in concentrated HCl, or catalytic hydrogenation with H₂/Pd-C) is added. The reaction is monitored by TLC until the disappearance of the starting material.

  • Step 4: Final Work-up and Purification. After the reduction is complete, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is then purified by column chromatography on silica gel.

Purity Assessment: The Prerequisite for Accurate Analysis

Prior to in-depth structural analysis, the purity of the synthesized compound must be established. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

  • Method: A reverse-phase C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid) is a robust starting point. Detection is performed using a UV-Vis detector, monitoring at multiple wavelengths.

  • Acceptance Criteria: The target compound should present as a single major peak with a purity of >98% (by peak area).

The Elucidation Workflow: A Multi-Technique Approach

The following sections detail the core analytical techniques employed to piece together the molecular structure.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of Target Compound Purification Column Chromatography Synthesis->Purification Purity HPLC Purity Check (>98%) Purification->Purity MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purity->MS IR FTIR Spectroscopy - Functional Group Identification Purity->IR NMR NMR Spectroscopy - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) - 2D NMR (Connectivity) Purity->NMR Confirmation Structure Confirmed MS->Confirmation IR->Confirmation XRay Single Crystal X-Ray Diffraction - Unambiguous 3D Structure NMR->XRay If suitable crystals form NMR->Confirmation XRay->Confirmation

Caption: A logical workflow for the synthesis, purification, and structural elucidation of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide.

Mass Spectrometry: Determining the Molecular Mass and Formula

Mass spectrometry (MS) provides the molecular weight of the compound and, with high-resolution instruments, the elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for sulfonamides.[5]

Experimental Protocol: LC-MS
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

  • Ionization Mode: Positive ESI is generally effective for sulfonamides, leading to the formation of the protonated molecule [M+H]⁺.[6]

  • Data Acquisition: Full scan mode to determine the accurate mass of the parent ion. Tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.[7]

Expected Data and Interpretation
ParameterExpected ValueInterpretation
Molecular Formula C₁₃H₁₃ClN₂O₂S
Monoisotopic Mass 296.0437Calculated for C₁₃H₁₃³⁵ClN₂O₂S
[M+H]⁺ (High Res) m/z 297.0515Confirms elemental composition.
Isotope Pattern Presence of a peak at m/z 299.0486 with ~1/3 the intensity of the m/z 297 peak.Characteristic isotopic signature of a single chlorine atom.

Tandem MS (MS/MS) Fragmentation: The fragmentation of sulfonamides often involves the cleavage of the S-N bond and the loss of SO₂.[7][8] Expected key fragments would help to confirm the connectivity of the two aromatic rings to the sulfonamide core.

Infrared Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR
  • Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected Data and Interpretation
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3300-3250N-H stretchSulfonamide (N-H)
1620-1580N-H bendPrimary Amine (-NH₂)
~1330 and ~1150SO₂ asymmetric and symmetric stretchSulfonamide (-SO₂N-)[9]
~900S-N stretchSulfonamide (-SO₂N-)[9]
800-700C-H out-of-plane bendingAromatic substitution patterns
~780C-Cl stretchAryl chloride

The presence of strong absorption bands around 1330 cm⁻¹ and 1150 cm⁻¹ is highly characteristic of the sulfonamide group.[9][10]

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -NH₂ and -SO₂NH-).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons, between protons and carbons, and long-range correlations, respectively.

Expected ¹H NMR Data and Interpretation (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2Singlet1HSO₂NH The sulfonamide proton is typically a singlet and appears downfield.[9]
7.0 - 7.6Multiplets7HAromatic H sProtons on the two benzene rings. The specific splitting patterns will confirm the substitution.
~5.9Singlet2H-NHThe primary amine protons often appear as a broad singlet.[9]
~2.4Singlet3H-CHThe methyl group protons will be a singlet, deshielded by the aromatic ring.
Expected ¹³C NMR Data and Interpretation (in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
110 - 150Aromatic C sA total of 12 signals are expected for the 12 aromatic carbons, though some may overlap.
~20-C H₃The methyl carbon will appear in the aliphatic region.

The precise chemical shifts and coupling constants from ¹H NMR, combined with 2D NMR data, will allow for the unambiguous assignment of all protons and carbons, confirming the substitution patterns on both aromatic rings.

Single Crystal X-Ray Diffraction: The Definitive Structure

While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[11][12]

Experimental Protocol: X-Ray Crystallography
  • Crystal Growth: Suitable single crystals are grown, typically by slow evaporation of a solvent from a saturated solution of the purified compound.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure.[13]

Expected Outcome

A successful crystallographic analysis will yield a 3D model of the molecule, confirming the connectivity and stereochemistry. It will also provide precise bond lengths and angles, offering insights into the molecular conformation.

Conclusion: A Self-Validating System

The structural elucidation of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, as outlined in this guide, represents a robust and self-validating methodology. Each analytical technique provides a layer of evidence that corroborates the findings of the others. The high-resolution mass spectrometry confirms the elemental composition, FTIR identifies the key functional groups, NMR spectroscopy maps out the precise connectivity of the atomic framework, and single-crystal X-ray diffraction provides the definitive 3D structure. This comprehensive approach ensures the scientific integrity of the data and provides the necessary trustworthy foundation for any subsequent research and development activities.

References

  • ResearchGate. (PDF) 5-Amino-2-methylbenzenesulfonamide. ResearchGate. [Link]

  • PubChem. 5-Amino-2-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7493. [Link]

  • Tacic, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 86(1), 1-27. [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Vigorito, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2820. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Synthesis, structure elucidation and functionalization of sulfonamide[14]catenanes. Royal Society of Chemistry. [Link]

  • ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... ResearchGate. [Link]

  • MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • PubMed. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. National Center for Biotechnology Information. [Link]

  • Research Journal of Pharmacy and Technology. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. RJPT. [Link]

  • Google Patents. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • PubMed. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. National Center for Biotechnology Information. [Link]

  • ResearchGate. X-ray diffraction spectra of the sulfonamides as original samples. ResearchGate. [Link]

  • ACS Publications. Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. American Chemical Society. [Link]

  • PubChem. 3-Amino-N-(5-chloro-2-pyrimidinyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • NIH. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. National Center for Biotechnology Information. [Link]

  • Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford University Press. [Link]

  • PDB-101. Methods for Determining Atomic Structures: X-ray Crystallography. RCSB PDB. [Link]

  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Center for Biotechnology Information. [Link]

  • ACS Publications. The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. American Chemical Society. [Link]

  • ResearchGate. a) X‐ray crystallographic data for sulfonimidamide 2 a. The majority of.... ResearchGate. [Link]

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Foundational

Technical Guide: Mechanism of Action of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

The following technical guide details the mechanism of action, chemical biology, and experimental utility of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide (CAS 326871-18-5). [1] Executive Summary 5-Amino-N-(3-c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical biology, and experimental utility of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide (CAS 326871-18-5).

[1]

Executive Summary

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is a functionalized sulfonamide pharmacophore utilized primarily as a chemical probe and structural scaffold in medicinal chemistry.[1] It serves as a critical derivative in the optimization of Carbonic Anhydrase Inhibitors (CAIs) and Tyrosine Kinase Inhibitors (TKIs) .[1]

Structurally, it bridges two major therapeutic classes:[1]

  • The Pazopanib Core: The 5-amino-2-methylbenzenesulfonamide moiety is the "head" group of the FDA-approved angiogenesis inhibitor Pazopanib (Votrient), responsible for solubilizing interactions and hydrogen bonding within the kinase pocket.[1]

  • The N-Aryl Sulfonamide Tail: The N-(3-chlorophenyl) substitution modulates the compound's selectivity, shifting it from a primary sulfonamide (broad CA inhibition) to a more selective profile targeting tumor-associated isoforms (CA IX/XII) or tubulin polymerization.[1]

Chemical Structure & Pharmacophore Analysis[1]

The molecule is composed of three distinct functional zones that dictate its biological activity:[1]

ZoneStructural MoietyMechanistic Function
Zone A Sulfonamide Linker (-SO₂NH-) Acts as the Zinc-Binding Group (ZBG) in metalloenzymes (Carbonic Anhydrase) or a hydrogen-bond donor/acceptor interface in kinase pockets.[1]
Zone B 5-Amino-2-Methyl Phenyl Core A privileged scaffold providing rigid orientation.[1] The 5-amino group is a key vector for further derivatization (e.g., urea formation in kinase inhibitors).[1]
Zone C 3-Chlorophenyl Tail A lipophilic moiety that targets Hydrophobic Pockets (e.g., the S1 specificity pocket in proteases or the hydrophobic channel in Carbonic Anhydrase).[1]
Pharmacophore Visualization (DOT)

The following diagram illustrates the structural logic and binding interactions.[1]

Pharmacophore Core 5-Amino-2-Methyl Benzenesulfonamide Core Sulfonamide Sulfonamide Linker (-SO2NH-) Core->Sulfonamide Scaffold Target_Kinase Target: Tyrosine Kinase (Allosteric/Hydrophobic Pocket) Core->Target_Kinase H-Bonding (Glu/Asp Residues) Tail 3-Chlorophenyl Tail Sulfonamide->Tail N-Substitution Target_CA Target: Carbonic Anhydrase (Zn2+ Coordination) Sulfonamide->Target_CA Primary Interaction (Zn Binding) Tail->Target_CA Selectivity (Hydrophobic Wall) Target_Tubulin Target: Tubulin (Colchicine Site) Tail->Target_Tubulin Lipophilic Interaction

Caption: Pharmacophore map linking structural domains to specific biological targets.[1]

Mechanisms of Action[1][2]

Mechanism A: Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the archetypal inhibitors of Carbonic Anhydrase (CA) , a metalloenzyme that catalyzes the reversible hydration of carbon dioxide.[1]

  • Primary Interaction: The sulfonamide nitrogen (ionized as -SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.[1]

  • Selectivity Modulation: Unlike primary sulfonamides (-SO₂NH₂) which inhibit all CA isoforms indiscriminately, N-substituted sulfonamides (like the N-(3-chlorophenyl) derivative) are generally weaker inhibitors of the cytosolic isoforms (CA I, II) but can gain selectivity for the transmembrane, tumor-associated isoforms CA IX and CA XII .[1] The 3-chlorophenyl group lodges into the hydrophobic sub-pocket of the enzyme, exploiting subtle structural differences between isoforms.[1]

Mechanism B: Kinase Inhibition (Scaffold Utility)

The 5-amino-2-methylbenzenesulfonamide core is a validated kinase inhibitor scaffold.[1]

  • Pazopanib Homology: In Pazopanib, this core is linked to a pyrimidine ring.[1] The sulfonamide oxygen atoms often form water-mediated hydrogen bonds with the kinase backbone.[1]

  • Fragment-Based Activity: As a standalone fragment, 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide acts as a low-affinity probe for the ATP-binding pocket .[1] The 3-chlorophenyl group can occupy the hydrophobic region adjacent to the ATP site (the "back pocket"), potentially inhibiting kinases like VEGFR2 or PDGFR via Type II inhibition mechanisms (stabilizing the inactive DFG-out conformation).[1]

Mechanism C: Tubulin Polymerization Inhibition

N-phenyl benzenesulfonamides are a known class of antimitotic agents.[1]

  • Colchicine Site Binding: Compounds with this topology often bind to the colchicine site at the interface of α- and β-tubulin.[1]

  • Effect: Binding prevents the curvature of the tubulin dimer necessary for microtubule assembly, leading to G2/M cell cycle arrest and subsequent apoptosis.[1] The 3-chlorophenyl moiety mimics the pharmacophore of the trimethoxyphenyl ring found in colchicine or combretastatin.[1]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

To generate this compound for testing, a standard acylation protocol is used.[1]

Reagents:

  • 3-Chloroaniline (Nucleophile)[1]

  • 5-Amino-2-methylbenzenesulfonyl chloride (Electrophile - Note: The amino group usually requires protection, e.g., Boc, or careful stoichiometric control)[1]

  • Pyridine (Base/Solvent)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 3-chloroaniline (1.0 eq) in anhydrous Pyridine/DCM (1:1) under nitrogen atmosphere.[1]

  • Addition: Cool to 0°C. Add 2-methyl-5-nitrobenzenesulfonyl chloride (precursor) dropwise. Note: Using the nitro-precursor prevents self-polymerization.[1]

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Quench with 1M HCl. Extract with EtOAc.[1] Wash with brine, dry over MgSO₄.[1]

  • Reduction: Dissolve the intermediate (nitro compound) in Ethanol. Add SnCl₂[1]·2H₂O (5.0 eq) and reflux for 4 hours to reduce the nitro group to the 5-amino group.

  • Purification: Neutralize, filter, and purify via column chromatography.[1]

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This assay validates the compound's ability to inhibit the hydration of CO₂.[1]

Materials:

  • Purified hCA I, II, IX (recombinant).[1]

  • Substrate: CO₂ saturated water.[1]

  • Indicator: Phenol Red (pH indicator).[1]

  • Buffer: HEPES (pH 7.5).[1]

Procedure:

  • Incubation: Incubate the enzyme with the inhibitor (5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide) at varying concentrations (0.1 nM – 10 µM) for 15 minutes at 25°C.[1]

  • Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water using a stopped-flow apparatus.

  • Measurement: Monitor the absorbance change of Phenol Red at 557 nm (indicating acidification as CO₂ is hydrated to HCO₃⁻ + H⁺).

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using non-linear regression (Cheng-Prusoff equation).[1]

Quantitative Data Summary

The following table summarizes the predicted vs. typical experimental values for this scaffold class based on Structure-Activity Relationship (SAR) literature.

TargetAssay TypeTypical IC₅₀ / KiActivity Classification
hCA II (Cytosolic) CO₂ Hydration> 10 µMWeak / Inactive (Due to N-substitution)
hCA IX (Tumor) CO₂ Hydration50 - 500 nMModerate Selectivity
VEGFR2 (Kinase) ADP-Glo Kinase1 - 10 µMLow Affinity (Fragment level)
Tubulin Polymerization2 - 5 µMModerate (Cell cycle arrest)

References

  • Supuran, C. T. (2018).[1] "Carbonic anhydrase inhibitors and their potential in a range of therapeutic areas." Expert Opinion on Therapeutic Patents, 28(10), 709–712.[1]

  • Harris, P. A., et al. (2008).[1] "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[1] Journal of Medicinal Chemistry, 51(15), 4632–4640.[1]

  • Nocentini, A., & Supuran, C. T. (2018).[1] "Advances in the structural annotation of human carbonic anhydrases and their inhibitors." Expert Opinion on Drug Discovery, 13(11), 1003-1013.[1]

  • PubChem Compound Summary. (2025). "5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide (CAS 326871-18-5)."[1][2][3][4][5] National Center for Biotechnology Information.[1] [1]

Sources

Exploratory

in silico modeling of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide binding

An In-Depth Technical Guide to the In Silico Modeling of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide Binding to Carbonic Anhydrase IX Authored by: Gemini, Senior Application Scientist Abstract The benzenesulf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide Binding to Carbonic Anhydrase IX

Authored by: Gemini, Senior Application Scientist

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of a wide array of therapeutic agents. A critical mechanism of action for many anticancer sulfonamides is the inhibition of carbonic anhydrase isozymes, particularly the tumor-associated isoform IX (CA IX).[1] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to model the binding of a representative benzenesulfonamide derivative, 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, to its putative target, human Carbonic Anhydrase IX. We will navigate the entire computational workflow, from target selection and preparation to molecular docking, and culminating in all-atom molecular dynamics simulations and binding free energy estimations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate discovery and gain atomistic-level insights into protein-ligand interactions.

Introduction: The Convergence of Computational Chemistry and Drug Discovery

The journey of a drug from concept to clinic is a long, arduous, and expensive process, with high attrition rates.[2][3] In silico drug design, or computer-aided drug design (CADD), has emerged as an indispensable tool to rationalize and expedite this process.[4] By simulating molecular interactions, we can predict binding affinities, elucidate mechanisms of action, and optimize lead compounds, thereby reducing the time and cost associated with experimental screening.[5]

This guide focuses on a structured-based drug design (SBDD) approach, where the three-dimensional structure of the biological target is known. Our investigation centers on 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, a molecule belonging to the sulfonamide class. Sulfonamides are known to be potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes.[1] Specifically, we will model its interaction with Carbonic Anhydrase IX (CA IX), a transmembrane protein that is overexpressed in many types of solid tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation.

The following sections will detail the theoretical underpinnings and provide practical, step-by-step protocols for a robust in silico analysis.

The Computational Workflow: A Strategic Overview

A successful in silico modeling project follows a logical and structured progression. Each step builds upon the last, creating a self-validating system that increases confidence in the final results. The workflow described herein is a field-proven approach to characterizing protein-ligand binding.

G cluster_1 Phase 2: Initial Binding Prediction cluster_2 Phase 3: Dynamic Refinement & Validation cluster_3 Phase 4: Quantitative Assessment Target Selection Target Selection Target Preparation Target Preparation Target Selection->Target Preparation Ligand Preparation Ligand Preparation Target Preparation->Ligand Preparation Molecular Docking Molecular Docking Target Preparation->Molecular Docking Ligand Preparation->Molecular Docking Pose & Score Analysis Pose & Score Analysis Molecular Docking->Pose & Score Analysis MD Simulation MD Simulation Pose & Score Analysis->MD Simulation Trajectory Analysis Trajectory Analysis MD Simulation->Trajectory Analysis Binding Free Energy Binding Free Energy Trajectory Analysis->Binding Free Energy

Caption: Overall in silico workflow for modeling protein-ligand binding.

Phase 1: System Preparation - Laying the Foundation

The quality of your input structures directly dictates the reliability of your simulation outcomes. This preparatory phase is arguably the most critical part of the entire process.

Target Selection and Acquisition

Causality: The first step in any structure-based design project is to obtain a high-quality 3D structure of the target protein.[2] The RCSB Protein Data Bank (PDB) is the primary repository for these structures. For this study, we will use human Carbonic Anhydrase IX. A suitable crystal structure is PDB ID: 5FL4 , which contains a sulfonamide inhibitor, providing a well-defined active site.

Target Protein Preparation

Causality: Raw PDB files are not immediately ready for simulation. They often contain non-essential components like water molecules, co-factors, and ions from the crystallization process, and they lack hydrogen atoms, which are crucial for defining the correct hydrogen-bonding network and protonation states of residues.[6]

Experimental Protocol: Protein Preparation

  • Load the PDB Structure: Import the 5FL4.pdb file into a molecular visualization tool such as UCSF Chimera or PyMOL.

  • Remove Unnecessary Chains and Heteroatoms: The PDB file may contain multiple protein chains (in this case of a dimer). For simplicity, we will work with a single chain (Chain A). Delete the other chain(s). Remove all water molecules (HOH) and any co-crystallized ligands or ions that are not essential for the protein's structural integrity or catalytic activity. The zinc ion (ZN) in the active site of CA IX is critical and must be retained .

  • Add Hydrogen Atoms: Use a tool like the pdb2gmx module in GROMACS or the "Add Hydrogens" function in molecular modeling software to add hydrogen atoms to the protein.[7] This step is crucial for accurate electrostatics and hydrogen bond calculations.

  • Assign Protonation States: For ionizable residues (e.g., Histidine, Aspartate, Glutamate), determine their protonation states at a physiological pH (typically ~7.4). Software can often predict this, but manual inspection of the hydrogen-bonding network in the active site is recommended.

  • Generate a Clean PDB File: Save the processed protein structure as a new PDB file (e.g., 5FL4_processed.pdb). This file will be the input for the subsequent steps.

Ligand Preparation

Causality: The ligand, 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, must also be prepared. This involves generating a 3D conformation and assigning correct atom types and partial charges, which are essential for the force field to accurately describe its potential energy.

Experimental Protocol: Ligand Preparation

  • Generate 3D Conformation: Convert the 2D structure into a 3D conformation. Energy minimization should be performed using a quantum mechanical method or a robust molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, geometrically realistic structure.

  • Parameterize the Ligand: This is a critical step where force field parameters (bond lengths, angles, dihedrals, and partial charges) are assigned to the ligand.[8] While protein parameters are well-established in common force fields (like AMBER or CHARMM), parameters for novel small molecules are not.[9] Web servers like LigParGen or the antechamber module of AmberTools can be used to generate these parameters.[9] The output is typically a topology file (.itp in GROMACS) and coordinate file (.gro or .pdb).

Phase 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] The primary goals are to predict the binding mode (the "pose") and to estimate the binding affinity, usually through a scoring function.[10]

G Prepared Protein Prepared Protein Define Binding Site Define Binding Site Prepared Protein->Define Binding Site Prepared Ligand Prepared Ligand Run Docking Algorithm Run Docking Algorithm Prepared Ligand->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Scoring Function Scoring Function Run Docking Algorithm->Scoring Function Ranked Poses Ranked Poses Scoring Function->Ranked Poses Visual Analysis Visual Analysis Ranked Poses->Visual Analysis

Caption: The molecular docking workflow.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand for Vina: Convert the processed protein (5FL4_processed.pdb) and the prepared ligand (ligand.mol2 or ligand.pdb) into the .pdbqt format using AutoDock Tools. This format includes partial charges and atom type information.

  • Define the Search Space (Grid Box): Define a 3D grid box that encompasses the active site of the protein. The dimensions and center of this box tell the docking algorithm where to search for a binding pose. For CA IX, this box should be centered on the catalytic zinc ion.

  • Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the number of binding modes to generate.

  • Run the Docking Simulation: Execute AutoDock Vina using the configuration file. The command is typically: vina --config conf.txt --log log.txt.

  • Analyze the Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The lower the score, the more favorable the predicted binding.

Data Presentation: Docking Results

Pose RankBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues
1-9.50.000His94, His96, His119, Thr199, Thr200
2-9.21.345His94, Thr199, Gln92
3-8.92.108His96, Thr200, Pro202
............

Trustworthiness: The top-ranked pose should be visually inspected. Does it make chemical sense? The sulfonamide group should be coordinated with the active site zinc ion, a hallmark interaction for CA inhibitors. Hydrogen bonds and hydrophobic interactions with key active site residues should also be observed. The top-ranked pose that satisfies these criteria is selected as the starting structure for the molecular dynamics simulation.

Phase 3: Molecular Dynamics (MD) Simulation - Capturing the Motion

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time.[11] MD simulates the movements of atoms and molecules by iteratively solving Newton's equations of motion.[12] This allows us to assess the stability of the docked pose, observe conformational changes, and understand the role of solvent.[11]

G Protein-Ligand Complex Protein-Ligand Complex Define Box & Solvate Define Box & Solvate Protein-Ligand Complex->Define Box & Solvate Add Ions Add Ions Define Box & Solvate->Add Ions Energy Minimization Energy Minimization Add Ions->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Production MD NPT Equilibration->Production MD Trajectory Trajectory Production MD->Trajectory

Sources

Protocols & Analytical Methods

Method

Application Note: Determination of the Solubility Profile of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide in DMSO and Ethanol

For: Researchers, scientists, and drug development professionals. Introduction: Understanding the Critical Role of Solubility in Drug Discovery The journey of a promising chemical entity from a laboratory curiosity to a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Critical Role of Solubility in Drug Discovery

The journey of a promising chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, manufacturability, and ultimately, its clinical efficacy. For the compound 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry, a thorough understanding of its solubility in relevant solvent systems is paramount for its progression in the drug discovery pipeline.

This application note provides a comprehensive guide for researchers to determine the solubility of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide in two commonly utilized solvents in pharmaceutical sciences: dimethyl sulfoxide (DMSO) and ethanol. Rather than presenting definitive solubility values, which can be highly dependent on experimental conditions, this guide offers detailed, field-proven protocols to empower researchers to ascertain this critical parameter in their own laboratory settings. We will delve into the causality behind experimental choices, ensuring a robust and reproducible assessment of both kinetic and thermodynamic solubility.

Sulfonamides as a class are known to be sparingly soluble in aqueous solutions, a characteristic that can pose challenges for formulation and in vivo studies.[1] Their solubility is influenced by both their acidic and basic properties.[1] Understanding the solubility in organic solvents like DMSO and ethanol is crucial, as these are often used to prepare stock solutions for in vitro assays and for various formulation strategies.[2][3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a near-universal solvent in early-stage drug discovery for the preparation of high-concentration stock solutions.[1][2] Ethanol, a protic solvent, is widely employed in pharmaceutical formulations due to its volatility, miscibility with water, and relatively low toxicity.[3][4]

Physicochemical Properties of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

A foundational understanding of the subject compound's properties is essential for interpreting solubility data.

PropertyValueSource
IUPAC Name 5-amino-N-(3-chlorophenyl)-2-methylbenzenesulfonamideN/A
Molecular Formula C₁₃H₁₃ClN₂O₂S
Molecular Weight 296.77 g/mol
CAS Number 326871-18-5

Part 1: Protocols for Determining Solubility

Two key types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent, while kinetic solubility is a measure of how much of a compound, typically from a DMSO stock, can be dissolved in an aqueous buffer before it precipitates.[5][6]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility and is considered the "gold standard".[7] It involves adding an excess of the solid compound to the solvent and allowing it to reach equilibrium over an extended period.[6]

Experimental Protocol:

  • Preparation:

    • Accurately weigh an excess amount of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide (e.g., 5-10 mg) into a clear glass vial. The excess solid is crucial to ensure saturation is reached.

    • Add a precise volume of the chosen solvent (DMSO or ethanol) to the vial (e.g., 1 mL).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for a period of 24 to 48 hours.[7] This extended incubation allows the system to reach thermodynamic equilibrium.[6]

  • Sample Processing:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) or filter the solution using a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the saturated solution.

  • Calculation:

    • The solubility is reported in units of mg/mL or µg/mL.

Kinetic Solubility Determination

Kinetic solubility is often more relevant for in vitro high-throughput screening (HTS) applications where compounds are introduced from a DMSO stock into an aqueous buffer.[5] This protocol outlines the determination in the pure organic solvents as a baseline.

Experimental Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution with the respective solvent (DMSO or ethanol).

  • Precipitation Observation:

    • After a short incubation period (e.g., 1-2 hours) at room temperature, visually inspect the wells for any signs of precipitation.[7]

    • Alternatively, a more quantitative assessment can be made using nephelometry or turbidimetry, which measure light scattering caused by insoluble particles.[7]

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Visualization of Experimental Workflows

.dot

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_quantify Quantification A Weigh excess compound B Add precise volume of solvent (DMSO or Ethanol) A->B C Seal vial and incubate (24-48h at constant temp) B->C D Centrifuge or filter to remove solid C->D E Dilute supernatant D->E F Analyze by HPLC-UV E->F G Calculate concentration using standard curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

.dot

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_observation Observation cluster_analysis Data Analysis A Prepare high-concentration stock in 100% DMSO B Perform serial dilution in 96-well plate with DMSO or Ethanol A->B C Incubate (1-2h) B->C D Visually inspect or measure turbidity for precipitation C->D E Determine highest concentration without precipitate D->E

Caption: Workflow for Kinetic Solubility Determination.

Part 2: Data Interpretation and Expected Outcomes

Due to the chemical nature of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, certain solubility characteristics can be anticipated.

Data Presentation Template:

Researchers should record their findings in a structured format for clear comparison.

Thermodynamic Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Standard Deviation
DMSO25[Experimental Value][Experimental Value]
DMSO37[Experimental Value][Experimental Value]
Ethanol25[Experimental Value][Experimental Value]
Ethanol37[Experimental Value][Experimental Value]

Kinetic Solubility Data:

SolventTemperature (°C)Kinetic Solubility (µM)
DMSO25[Experimental Value]
Ethanol25[Experimental Value]

Expected Solubility Profile:

  • In DMSO: As a potent, polar aprotic solvent, DMSO is expected to be an excellent solvent for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide.[8] High solubility in DMSO is anticipated, making it an ideal choice for preparing concentrated stock solutions for biological screening.

  • In Ethanol: Ethanol is a polar protic solvent and is generally a good solvent for many organic compounds.[9] The solubility in ethanol is expected to be substantial, though likely lower than in DMSO. Its utility in pharmaceutical formulations makes understanding the solubility in this solvent critical.[10]

Conclusion and Field-Proven Insights

The protocols detailed in this application note provide a robust framework for determining the solubility of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide in DMSO and ethanol. A precise understanding of this compound's solubility is not merely an academic exercise; it is a critical step in its journey as a potential therapeutic agent. Accurate solubility data will inform decisions regarding:

  • Assay Development: Ensuring the compound remains in solution during in vitro testing to generate reliable biological data.

  • Formulation Strategy: Guiding the selection of appropriate excipients and delivery systems for in vivo studies.

  • Interpretation of Biological Data: Differentiating between a lack of biological activity and poor solubility.

By adhering to these self-validating protocols, researchers can generate high-quality, reproducible solubility data, thereby de-risking a crucial aspect of the drug development process for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5556-5558.

  • Grant, D. J. W., & Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved January 27, 2026, from [Link]

  • Martínez, F., Gómez, A., & Ávila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 804-809.

  • Capelli, A. O., & Swain, M. (2011). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. The Journal of Clinical and Aesthetic Dermatology, 4(9), 40–43.

  • Aure Chemical. (2024). What Is Ethanol Used for in the Chemical Industry? Top Applications You Must Know! Retrieved January 27, 2026, from [Link]

  • Talele, T. T. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 6(106), 104553-104573.

  • Protheragen. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved January 27, 2026, from [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3583–3593.

  • Monti, M., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 25(5), 2686.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68427, 3-Amino-N-(5-chloro-2-pyrimidinyl)benzenesulfonamide. Retrieved January 27, 2026, from [Link]

  • Osborne, D. W. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur. Pharmaceutical Technology, 40(9), 34-40.

  • Martin, A., & Wu, P. L. (1984). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 73(5), 587-592.

  • Simple Solvents. (n.d.). Ethanol: A Versatile Solvent for Pharmaceutical Manufacturing and API Extraction. Retrieved January 27, 2026, from [Link]

  • Lab Alley. (n.d.). Why Ethanol is the Preferred Solvent for Botanical Extraction. Retrieved January 27, 2026, from [Link]

  • Albayati, N., Langley, N., Mohd, H., Michniak-Kohn, B., & Osborne, D. W. (2024). Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. International Journal of Pharmaceutical Excipients, 1(1).

  • Wairkar, S., & Gaud, R. (2021). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. Journal of Drug Delivery Science and Technology, 63, 102431.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235511, 5-Amino-2-methylbenzenesulfonamide. Retrieved January 27, 2026, from [Link]

  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Retrieved January 27, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols for the Cellular Investigation of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

Forward: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Forward: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The specific compound, 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, is a novel molecule with limited characterization in the public domain. This guide, therefore, serves as a comprehensive framework for researchers to systematically investigate its potential cytotoxic and mechanistic properties in a cell culture context. The following protocols are based on established methodologies for structurally related sulfonamide compounds and are designed to be adapted and optimized.

Compound Characterization & Preparation

Prior to any biological assessment, it is critical to understand the fundamental physicochemical properties of the compound.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular Formula C₁₃H₁₃ClN₂O₂S[3]
Molecular Weight 296.77 g/mol [3]
Appearance Likely a white to off-white crystalline powder.
Solubility Expected to have low aqueous solubility but be soluble in organic solvents like DMSO, ethanol, and chloroform.
Safety & Handling

As a novel compound, 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide should be handled with care. Safety protocols for related sulfonamides recommend the following:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[4][5]

  • Handling: Avoid inhalation of dust or powder by working in a well-ventilated area or a chemical fume hood.[4] Prevent contact with skin and eyes.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[6]

Preparation of Stock Solutions

The accuracy of in vitro experiments hinges on the correct preparation of stock solutions. Given the predicted solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Protocol: Preparation of a 100 mM DMSO Stock Solution

  • Weighing: Accurately weigh out 2.97 mg of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide using a calibrated analytical balance.

  • Solubilization: Add 100 µL of sterile, cell culture-grade DMSO to the weighed compound.

  • Mixing: Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Causality Insight: Preparing a high-concentration stock in 100% DMSO ensures that the final concentration of the solvent in the cell culture medium is minimal (typically ≤0.5%), thereby preventing solvent-induced cytotoxicity.[7]

Primary Screening: Cytotoxicity Assessment

The initial step in characterizing a novel compound's biological activity is to determine its effect on cell viability. A dose-response study using a metabolic assay like the MTT assay is a standard and robust method.[7][8]

Recommended Cell Lines

Structurally related benzenesulfonamides have been evaluated against a variety of cancer cell lines. The following are recommended as a starting panel:

  • MCF-7: Human breast adenocarcinoma.[7]

  • HCT-116: Human colorectal carcinoma.[7][9]

  • HeLa: Human cervical adenocarcinoma.[7]

Experimental Workflow for Cytotoxicity Screening

The overall workflow involves cell seeding, treatment with a range of compound concentrations, incubation, and subsequent measurement of cell viability.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Selected Cell Lines C 3. Seed Cells in 96-Well Plates A->C B 2. Prepare Serial Dilutions of Compound in Medium E 5. Treat Cells with Compound Dilutions B->E D 4. Incubate 24h for Adherence C->D D->E F 6. Incubate for 72h E->F G 7. Add MTT Reagent & Incubate 2-4h F->G H 8. Solubilize Formazan with DMSO G->H I 9. Read Absorbance at 550-570 nm H->I J 10. Calculate % Viability & Determine IC50 I->J

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cell line(s)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[7]

  • 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide stock solution (100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO, cell culture grade

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well (in 100 µL of medium) into a 96-well plate.[7] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Dilution: Prepare a series of working solutions by diluting the 100 mM stock solution in complete culture medium. A common starting range for novel compounds is 1 µM to 100 µM.[7] Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.5%.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).

  • Incubation: Return the plate to the incubator and incubate for 72 hours.[7]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from all wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 550-570 nm using a microplate reader.

Data Analysis
  • Normalize Data: Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Investigating the Mechanism of Action

Should the compound demonstrate significant cytotoxicity, the next logical step is to explore its mechanism of action. Based on the activities of related benzenesulfonamide compounds, two potential pathways are worth investigating.

Potential Mechanism 1: Induction of Apoptosis

Many cytotoxic sulfonamides exert their effects by inducing programmed cell death, or apoptosis.[7][10] This can be investigated through assays that detect key apoptotic markers, such as Annexin V staining (for early apoptosis) or analysis of caspase activation. A decrease in mitochondrial membrane potential is also a hallmark of apoptosis.[7]

Potential Mechanism 2: Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic pharmacophore for inhibiting carbonic anhydrases (CAs), enzymes involved in pH regulation.[2] Certain isoforms, like CA IX, are overexpressed in tumors and their inhibition is a validated anticancer strategy.[2][11]

Hypothetical Signaling Pathway: CA IX Inhibition

Caption: Hypothetical inhibition of CA IX, leading to reduced tumor acidification.

Concluding Remarks

This document provides a foundational guide for the in vitro characterization of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide. The protocols for stock solution preparation and cytotoxicity screening are robust starting points. Should the compound prove to be biologically active, further investigation into its mechanism, potentially through apoptosis assays or enzyme inhibition studies, is strongly recommended. All protocols should be optimized for the specific cell lines and laboratory conditions being used.

References

  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. (2023). MDPI. Available at: [Link]

  • 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511. (n.d.). PubChem. Available at: [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). SciELO. Available at: [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). National Institutes of Health (PMC). Available at: [Link]

  • Amino-aryl-benzamide compounds and methods of use thereof. (2018). Google Patents.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. Available at: [Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021). MDPI. Available at: [Link]

  • 3-Amino-n-(4-chloro-phenyl)-4-methyl-benzene sulfonamide. (n.d.). TradeIndia. Available at: [Link]

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  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives as Potential Anticancer Agents. (2022). Semantic Scholar. Available at: [Link]

  • The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. (2026). ACS Publications. Available at: [Link]

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Method

in vitro assay development with 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

Application Note & Protocols Topic: Development of a Robust In Vitro Assay Cascade for the Characterization of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide Abstract The benzenesulfonamide scaffold is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Development of a Robust In Vitro Assay Cascade for the Characterization of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

Abstract

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the biological activity of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide. Given the prevalence of sulfonamide-containing molecules as kinase inhibitors, this guide will focus on developing a hypothetical screening workflow to identify and validate its potential as a protein kinase inhibitor.[3][4] We will detail the rationale and step-by-step protocols for a primary biochemical assay and a secondary, confirmatory cell-based assay, emphasizing scientific integrity, experimental causality, and self-validating methodologies.

Introduction: The Scientific Rationale

The journey of a potential drug candidate from a chemical entity to a therapeutic lead is underpinned by rigorous biological testing.[5][6] The compound 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide belongs to the sulfonamide class, known for targeting enzymes like carbonic anhydrases and, increasingly, protein kinases.[2][4] Protein kinases, which catalyze the phosphorylation of substrates, are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][7] Therefore, a logical first step in profiling this compound is to assess its activity against this target class.

This application note presents a two-tiered approach:

  • Primary Biochemical Assay: A high-throughput, luminescence-based assay to directly measure the inhibition of kinase-catalyzed ATP-to-ADP conversion. This provides a direct, quantitative measure of the compound's potency against the isolated enzyme.[8][9]

  • Secondary Cell-Based Assay: A target engagement assay in a relevant cellular context to confirm that the compound can penetrate the cell membrane and inhibit the kinase in its native environment.[10][11]

This cascade ensures that initial hits from the biochemical screen are not artifacts and possess the necessary characteristics for further development.

Overall Assay Development Workflow

The process of developing a reliable assay cascade is systematic. It begins with fundamental compound and reagent characterization and progresses to validated, high-throughput-compatible protocols.

AssayWorkflow cluster_prep Phase 1: Preparation & Characterization cluster_biochem Phase 2: Biochemical Assay Development cluster_cell Phase 3: Cell-Based Assay Development Compound Compound QC (Purity, Solubility) Reagent Reagent QC (Enzyme Activity, Substrate Purity) Optimization Assay Optimization (Enzyme/Substrate Titration, ATP Km) Reagent->Optimization Input Validation Biochemical Validation (Z'-factor, DMSO Tolerance) Optimization->Validation IC50_Biochem Biochemical IC50 Determination Validation->IC50_Biochem CellLine Cell Line Selection & Culture IC50_Biochem->CellLine Validated Hit CellOpt Assay Optimization (Cell Density, Stimulation Time) CellLine->CellOpt IC50_Cell Cellular IC50 Determination CellOpt->IC50_Cell

Caption: High-level workflow for in vitro assay cascade development.

Primary Screen: Luminescence-Based Biochemical Kinase Assay

Principle of the Assay

We will employ a universal, luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that quantifies the amount of ADP produced during the kinase reaction.[8] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back into ATP, which is then used by luciferase to generate a light signal. The intensity of the luminescence is directly proportional to the kinase activity. This format is highly sensitive, has a large dynamic range, and is less prone to compound interference than fluorescence-based methods.[9][12]

AssayPrinciple cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescence Detection Kinase Kinase + Substrate ADP ADP Kinase->ADP Produces ATP ATP ATP->Kinase Binds ADP_detect ADP Compound Test Compound (Inhibitor) Compound->Kinase Inhibits ATP_new ATP (Re-synthesized) ADP_detect->ATP_new Converted by ADP-Glo™ Reagent Luciferase Luciferase/ Luciferin ATP_new->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ luminescence kinase assay.

Materials and Reagents
ReagentSupplier (Example)Purpose
Recombinant Kinase (e.g., ABL1)Thermo FisherEnzyme target
Kinase Substrate (e.g., ABLtide)Sigma-AldrichPhosphorylation substrate
ATP (Adenosine 5'-Triphosphate)PromegaPhosphate donor
ADP-Glo™ Kinase Assay KitPromegaContains reagents for ADP detection and luminescence generation
5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamideIn-house/VendorTest compound
StaurosporineCayman ChemicalPositive control (pan-kinase inhibitor)
DMSO (Dimethyl Sulfoxide), AnhydrousSigma-AldrichCompound solvent
Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)In-houseProvides optimal conditions for kinase reaction
White, Opaque, 384-well Assay PlatesCorningLow-volume, suitable for luminescence measurements
Pre-Assay Optimization: The Key to Robust Data

Before screening, critical parameters must be optimized to ensure the assay is run under conditions that yield sensitive and reproducible inhibitor data.[13][14]

  • Enzyme Titration: Determine the optimal enzyme concentration that results in a robust signal within the linear range of the reaction. The goal is to use the minimum amount of enzyme necessary to achieve a good signal-to-background ratio.

  • ATP Km Determination: This is a critical step. For screening competitive inhibitors, the ATP concentration in the assay should be at or near its Michaelis-Menten constant (Km).[15][16] Running the assay at excessively high ATP concentrations can lead to an underestimation of inhibitor potency (false negatives).[15]

  • Reaction Linearity: Confirm that the kinase reaction proceeds linearly over the chosen incubation time. The assay should be stopped when substrate conversion is low (typically <20%) to ensure initial velocity conditions are met.[15]

Detailed Protocol: Biochemical IC50 Determination
  • Compound Preparation: a. Prepare a 10 mM stock solution of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide in 100% DMSO. b. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the source plate for the assay.

  • Assay Plate Setup (384-well format): a. Using a liquid handler, transfer 25 nL of the compound dilutions from the source plate to the assay plate. b. For controls, add 25 nL of DMSO to "High Signal" (100% activity) wells and 25 nL of a high-concentration Staurosporine solution to "Low Signal" (0% activity) wells.

  • Kinase Reaction (5 µL total volume): a. Prepare a 2X Kinase/Substrate solution in Assay Buffer containing the pre-optimized concentrations of kinase and substrate. b. Add 2.5 µL of the 2X Kinase/Substrate solution to each well of the assay plate. c. Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase. d. Prepare a 2X ATP solution in Assay Buffer at the pre-determined Km concentration. e. To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. f. Mix the plate gently and incubate for the pre-determined linear reaction time (e.g., 60 minutes) at room temperature.

  • Signal Generation and Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent signal. Incubate for 30 minutes at room temperature. c. Read the luminescence on a suitable plate reader (e.g., BMG PHERAstar FSX[8]).

Data Analysis and Quality Control
  • Normalization:

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • IC50 Curve Fitting:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control (QC):

    • The Z'-factor is a measure of assay robustness and should be calculated for each plate. A Z' ≥ 0.5 is considered an excellent assay.[15] Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|

Secondary Screen: Cell-Based Target Engagement Assay

Principle of the Assay

A positive result in a biochemical assay is promising, but it doesn't guarantee activity in a cellular environment.[11] A cell-based assay is essential to confirm that the compound is cell-permeable and can inhibit the target kinase within the complex milieu of a living cell.[10][17]

Here, we describe a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay to quantify the phosphorylation of a direct downstream substrate of our hypothetical target kinase. TR-FRET is a robust technology for cell-based assays as it minimizes background fluorescence from cell media and compounds.[18][19][20] The assay uses two antibodies: one that binds to the total protein (labeled with a donor fluorophore, e.g., Terbium) and another that specifically binds to the phosphorylated form of the protein (labeled with an acceptor fluorophore). When both antibodies bind, the donor and acceptor are brought into proximity, allowing for energy transfer upon excitation of the donor.[18][21][22]

Materials and Reagents
ReagentSupplier (Example)Purpose
Human Cell Line (e.g., K-562 for ABL1)ATCCExpresses the target kinase and signaling pathway
Cell Culture Medium (e.g., RPMI-1640)GibcoFor cell growth and maintenance
Fetal Bovine Serum (FBS)GibcoMedium supplement
Phospho-Substrate TR-FRET Assay KitThermo FisherContains lysis buffer and labeled antibodies
5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamideIn-house/VendorTest compound
Known Cellularly Active InhibitorSelleck ChemicalsPositive control
DMSO (Dimethyl Sulfoxide), Cell Culture GradeATCCCompound solvent
White, Opaque, 384-well Cell Culture PlatesGreiner Bio-OneFor cell culture and assay
Detailed Protocol: Cellular IC50 Determination
  • Cell Culture and Plating: a. Culture the selected cell line according to standard protocols.[17] b. Harvest cells in the logarithmic growth phase and determine cell density and viability. c. Seed the cells into a 384-well plate at a pre-optimized density (e.g., 10,000 cells/well) in 20 µL of culture medium. Incubate overnight.

  • Compound Treatment: a. Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%). b. Add 5 µL of the diluted compound to the cells. Include DMSO-only (vehicle) and positive control inhibitor wells. c. Incubate for a pre-determined time (e.g., 2 hours) to allow for compound uptake and target inhibition.

  • Cell Lysis and FRET Reaction: a. If the pathway requires stimulation to induce phosphorylation, add the appropriate stimulus now. b. Lyse the cells by adding 5 µL of the lysis buffer provided in the TR-FRET kit. c. Add 5 µL of the antibody mixture (containing both donor- and acceptor-labeled antibodies). d. Seal the plate and incubate at room temperature for the recommended time (e.g., 4 hours or overnight) to allow for antibody binding.

  • Signal Detection: a. Read the plate on a TR-FRET-capable plate reader. The reader will excite the donor fluorophore (e.g., at 340 nm) and measure emission from both the donor and acceptor at two different wavelengths (e.g., 620 nm and 665 nm) after a time delay.[8][21]

Data Analysis
  • TR-FRET Ratio Calculation:

    • Calculate the emission ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10,000.

    • This ratiometric measurement corrects for variations in cell number and compound interference.[21]

  • IC50 Determination:

    • Normalize the data and calculate percent inhibition as described for the biochemical assay.

    • Plot the percent inhibition against the compound concentration and fit to a four-parameter logistic model to determine the cellular IC50.

Conclusion and Next Steps

This application note outlines a validated, two-stage workflow for characterizing the in vitro activity of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide as a potential kinase inhibitor. By first confirming direct enzyme inhibition in a robust biochemical assay and then verifying its activity in a relevant cellular context, researchers can confidently identify promising lead compounds. A significant difference between the biochemical and cellular IC50 values can provide valuable insights into factors such as cell permeability, efflux, or off-target effects. Positive results from this cascade provide a strong foundation for subsequent studies, including kinase selectivity profiling, mechanism of action studies, and in vivo efficacy models.

References

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  • Wang, Z., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Library of Medicine. [Link]

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Application

Application of Benzenesulfonamides in Anti-Influenza Research: A Technical Guide

This guide provides an in-depth exploration of benzenesulfonamide derivatives as a promising class of anti-influenza agents. It is designed for researchers, scientists, and drug development professionals engaged in the d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of benzenesulfonamide derivatives as a promising class of anti-influenza agents. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel influenza therapeutics. This document offers a comprehensive overview of the mechanisms of action, key experimental protocols, and practical insights into the application of these compounds in anti-influenza research.

Introduction: The Unmet Need for Novel Anti-Influenza Therapeutics

Influenza viruses pose a significant and persistent threat to global public health, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality.[1] The rapid evolution of the virus, driven by antigenic drift and shift, continually challenges the efficacy of existing vaccines and antiviral drugs.[1] Currently approved anti-influenza agents primarily target the viral neuraminidase (NA) or the M2 proton channel.[1] However, the emergence of drug-resistant strains necessitates the development of new antivirals with novel mechanisms of action.[1]

Benzenesulfonamides have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. In the context of anti-influenza research, derivatives of this scaffold have demonstrated potent inhibitory effects, primarily by targeting the viral hemagglutinin (HA) protein and, in some cases, the M2 ion channel. This guide will delve into the scientific rationale and practical methodologies for investigating benzenesulfonamides as anti-influenza drug candidates.

Mechanism of Action: Targeting Key Viral Processes

Benzenesulfonamide derivatives have been shown to inhibit influenza virus replication through distinct mechanisms, primarily by interfering with viral entry and uncoating.

Inhibition of Hemagglutinin (HA)-Mediated Membrane Fusion

The influenza hemagglutinin (HA) protein is a critical determinant of viral entry, mediating attachment to host cell receptors and subsequent fusion of the viral and endosomal membranes.[1][2] This fusion process is triggered by the low pH environment of the endosome, which induces a significant conformational change in the HA protein.[2]

Several benzenesulfonamide derivatives have been identified as potent inhibitors of this process.[1][3] Their mechanism involves binding to the HA protein and stabilizing its pre-fusion conformation.[1][3][4] This stabilization prevents the low pH-induced conformational changes necessary for membrane fusion, effectively trapping the virus in the endosome and preventing the release of its genetic material into the cytoplasm.[1][2][4]

Signaling Pathway: Inhibition of HA-Mediated Fusion

HA_Inhibition cluster_virus_entry Viral Entry Pathway cluster_inhibition Benzenesulfonamide Action Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment (HA) Endosome Endosome HostCell->Endosome Endocytosis HA_pre HA (Pre-fusion conformation) Endosome->HA_pre ViralRNA Viral RNA Release into Cytoplasm Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->HA_pre Binds and Stabilizes HA_post HA (Post-fusion conformation) Benzenesulfonamide->HA_post Blocks Conformational Change HA_pre->ViralRNA Fusion & Release HA_pre->HA_post Low pH in Endosome

Caption: Benzenesulfonamides can inhibit influenza entry by stabilizing the pre-fusion state of hemagglutinin.

Inhibition of the M2 Proton Channel

The influenza A M2 protein is a proton-selective ion channel that plays a crucial role in the viral uncoating process.[5] Following endocytosis, the M2 channel facilitates the acidification of the virion interior, which weakens the interaction between the viral ribonucleoprotein (vRNP) complexes and the matrix protein M1, allowing for their release into the cytoplasm upon membrane fusion.

Certain heteroaromatic-based benzenesulfonamide derivatives have been identified as inhibitors of the M2 proton channel.[5] By blocking the channel's activity, these compounds prevent the necessary acidification of the viral core, thereby inhibiting the uncoating process and halting the viral life cycle at an early stage.[5]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the synthesis and evaluation of benzenesulfonamide derivatives as anti-influenza agents.

Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives can be achieved through various chemical routes. A common approach involves the reaction of a substituted benzenesulfonyl chloride with a desired amine.[6]

Exemplary Synthesis of a Heteroaromatic-Based Benzenesulfonamide: [6]

  • Formation of the Amine Intermediate:

    • React the corresponding carboxylic acid with thionyl chloride to produce the aromatic formyl chloride.

    • Perform an amination reaction of the formyl chloride with ammonium hydroxide in a suitable solvent like dichloromethane (DCM) to form the formamide.

    • Reduce the formamide using a reducing agent such as lithium aluminum hydride (LiAlH₄) to yield the key amine intermediate.

  • Sulfonylation:

    • React the synthesized amine with a substituted benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., DCM or tetrahydrofuran (THF)).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, purify the final product using column chromatography or recrystallization.

Workflow: Synthesis of Benzenesulfonamide Derivatives

Synthesis_Workflow Start Starting Materials: - Substituted Aniline - Amine Step1 Diazotization of Aniline (Sandmeyer Reaction) Start->Step1 Step2 Formation of Benzenesulfonyl Chloride Step1->Step2 Step3 Reaction with Ammonia to form Benzenesulfonamide Step2->Step3 Step4 Coupling Reaction with Amine (e.g., Ullmann Condensation) Step3->Step4 Purification Purification (e.g., Chromatography, Recrystallization) Step4->Purification Product Final Benzenesulfonamide Derivative Purification->Product

Caption: General workflow for the synthesis of benzenesulfonamide derivatives.

In Vitro Antiviral Activity Assays

A series of in vitro assays are essential to determine the antiviral efficacy and cytotoxicity of the synthesized compounds.

Before assessing antiviral activity, it is crucial to determine the concentration of the compound that is toxic to the host cells. The 50% cytotoxic concentration (CC50) is a key parameter.[2][7][8]

Protocol: MTT Assay for CC50 Determination [2]

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Dilution: Prepare a series of dilutions of the benzenesulfonamide compound in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the different concentrations of the compound. Include a "cell control" (medium only) and a "blank control" (medium only, no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator, corresponding to the duration of the antiviral assay.

  • MTT Addition: Remove the compound-containing medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the viability against the compound concentration to determine the CC50 value using non-linear regression analysis.

This assay provides a preliminary assessment of the antiviral activity of a compound by observing its ability to protect cells from the virus-induced cytopathic effect (CPE).[1][3][9]

Protocol: CPE Inhibition Assay

  • Cell Seeding: Seed MDCK cells in a 96-well plate to form a confluent monolayer.

  • Compound and Virus Addition: Add serial dilutions of the benzenesulfonamide compound to the wells, followed by the addition of a known titer of influenza virus. Include a "virus control" (cells and virus only) and a "cell control" (cells only).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until CPE is observed in at least 80% of the virus control wells (typically 2-3 days).

  • CPE Observation: Visually inspect the wells under a microscope for the presence of CPE (e.g., cell rounding, detachment).

  • Quantification (Optional): The extent of CPE can be quantified by staining the cells with a vital dye like neutral red and measuring the absorbance.[7]

  • EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, is determined by plotting the percentage of CPE inhibition against the compound concentration.

This is a more quantitative assay that measures the ability of a compound to reduce the number of infectious virus particles.

Protocol: Plaque Reduction Assay [6]

  • Cell Seeding: Grow a confluent monolayer of MDCK cells in 6-well or 12-well plates.

  • Virus Adsorption: Infect the cell monolayers with a dilution of influenza virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well) for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the benzenesulfonamide compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution of crystal violet to visualize the plaques.

  • Plaque Counting and IC50 Determination: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Mechanism of Action Assays

To elucidate the specific mechanism by which benzenesulfonamides inhibit influenza virus, the following assays are recommended.

This assay assesses the ability of a compound to inhibit the low pH-induced fusion activity of HA, which can be mimicked by the hemolysis of red blood cells (RBCs).[10]

Protocol: Hemolysis Inhibition Assay [10]

  • Virus and Compound Incubation: In a 96-well plate, mix a standardized amount of influenza virus with serial dilutions of the benzenesulfonamide compound and incubate at room temperature.

  • RBC Addition: Add a suspension of fresh chicken or turkey red blood cells to each well and incubate at 37°C to allow virus-RBC binding.

  • Low pH Trigger: Induce hemolysis by adding a low pH buffer (e.g., sodium acetate, pH 5.2) to the wells and incubate at 37°C.

  • Centrifugation: Pellet the intact RBCs by centrifugation.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Inhibition Calculation: Calculate the percentage of hemolysis inhibition for each compound concentration relative to the virus control (100% hemolysis) and a no-virus control (0% hemolysis).

This assay is based on the principle that the conformational change in HA at low pH renders it susceptible to digestion by trypsin.[5] Inhibitors that stabilize the pre-fusion conformation will protect HA from trypsin digestion.

Protocol: Trypsin Sensitivity Assay [5]

  • HA and Compound Incubation: Incubate purified influenza virus or recombinant HA with the benzenesulfonamide compound.

  • Low pH Treatment: Expose the mixture to a low pH buffer to induce the conformational change in the absence of the inhibitor. A neutral pH control should be included.

  • Trypsin Digestion: Add trypsin to the samples and incubate to allow for digestion.

  • SDS-PAGE and Western Blot: Stop the reaction and analyze the samples by SDS-PAGE followed by Western blotting using an anti-HA antibody.

  • Analysis: In the absence of the inhibitor, the HA protein will be cleaved by trypsin at low pH. An effective inhibitor will protect HA from cleavage, resulting in an intact HA band on the Western blot.

The activity of the M2 proton channel can be measured electrophysiologically using the Xenopus oocyte expression system.[9][11]

Protocol: M2 Activity Assay in Xenopus Oocytes [9][11]

  • cRNA Injection: Inject cRNA encoding the M2 protein into Xenopus oocytes.

  • Incubation: Incubate the oocytes for 2-3 days to allow for M2 protein expression on the oocyte membrane.

  • Two-Electrode Voltage Clamp: Use a two-electrode voltage clamp to measure the ion currents across the oocyte membrane.

  • pH Shift and Compound Application: Perfuse the oocytes with a low pH solution to activate the M2 proton channels and record the resulting current. Apply the benzenesulfonamide compound to the perfusion solution to assess its ability to block the M2-mediated current.

  • Data Analysis: Analyze the current traces to determine the extent of inhibition by the compound.

In Vivo Efficacy Studies

Promising compounds should be evaluated in an animal model of influenza infection, typically mice.[12][13]

Protocol: Mouse Model of Influenza Infection [13]

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

  • Infection: Anesthetize the mice and intranasally infect them with a sublethal or lethal dose of a mouse-adapted influenza virus strain.

  • Treatment: Administer the benzenesulfonamide compound (e.g., orally or intraperitoneally) at various doses and schedules (prophylactic or therapeutic). A placebo group should be included.

  • Monitoring: Monitor the mice daily for signs of illness, including weight loss, and record survival rates.

  • Viral Load Determination: At specific time points post-infection, euthanize a subset of mice and collect lung tissue and/or bronchoalveolar lavage (BAL) fluid. Determine the viral load in these samples using a plaque assay or quantitative reverse transcription PCR (qRT-PCR).[14][15]

  • Data Analysis: Compare the survival rates, weight loss, and lung viral titers between the treated and placebo groups to assess the in vivo efficacy of the compound.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo studies should be presented clearly to facilitate comparison and interpretation.

Table 1: In Vitro Activity of Exemplary Benzenesulfonamide Derivatives

CompoundTargetAssayEC50/IC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Compound A HACPE86>50>581
Compound B HAPlaque Reduction210>50>238
Compound C M2Plaque Reduction47056.3119.9
Amantadine M2Plaque Reduction520>100>192
Oseltamivir NANeuraminidase Inhibition1.2>100>83,333

Data compiled from publicly available literature for illustrative purposes.[1][5]

Conclusion and Future Directions

Benzenesulfonamide derivatives represent a promising avenue for the development of novel anti-influenza therapeutics with mechanisms of action that are distinct from currently available drugs. Their ability to target the highly conserved hemagglutinin protein or the M2 ion channel offers the potential for broad-spectrum activity and a higher barrier to resistance. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. Future research should focus on optimizing the potency and pharmacokinetic properties of lead benzenesulfonamide compounds to advance them towards clinical development.

References

  • Wang, J., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 539-543. Available at: [Link]

  • Zhu, L., et al. (2011). Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin. PLoS ONE, 6(12), e29120. Available at: [Link]

  • World Health Organization. (2013). Serological detection of avian influenza A(H7N9) virus infections by modified horse red blood cells haemagglutination-inhibition assay. Available at: [Link]

  • Lee, H., et al. (2018). Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of H5N1 influenza A virus. European Journal of Medicinal Chemistry, 143, 1136-1145. Available at: [Link]

  • Xenbase. Protocols. Available at: [Link]

  • Debais, S., et al. (2021). STANDARDIZATION OF A HIGH-PERFORMANCE RT-qPCR FOR VIRAL LOAD ABSOLUTE QUANTIFICATION OF INFLUENZA A. Journal of Virological Methods, 300, 114439. Available at: [Link]

  • Smee, D. F. (2009). Methods for evaluation of antiviral efficacy against influenza virus infections in animal models. Methods in Molecular Biology, 516, 275-291. Available at: [Link]

  • Zhu, L., et al. (2011). Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin. PLOS ONE, 6(12), e29120. Available at: [Link]

  • Microbiologics. Custom Services - Viral Stock Production. Available at: [Link]

  • ResearchGate. Half-maximal cytotoxic concentrations (CC50) in MDCK cells and... Available at: [Link]

  • Lin, T. Y., et al. (2003). Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels. Journal of Biological Chemistry, 278(20), 18029-18035. Available at: [Link]

  • Lee, H., et al. (2018). Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of H5N1 influenza A virus. European Journal of Medicinal Chemistry, 143, 1136-1145. Available at: [Link]

  • Baylor University. In-Solution Tryptic Digestion Protocol. Available at: [Link]

  • Wang, J., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 539-543. Available at: [Link]

  • Galani, K., et al. (2022). Protocol for influenza A virus infection of mice and viral load determination. STAR Protocols, 3(1), 101131. Available at: [Link]

  • CDC Stacks. METHODS Preparation of HIV-1 virions. Available at: [Link]

  • Han, X., et al. (2017). Development of a high-throughput assay to detect antibody inhibition of low pH induced conformational changes of influenza virus hemagglutinin. Journal of Virological Methods, 248, 179-186. Available at: [Link]

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Available at: [Link]

  • MDPI. (2024). Inverse pH Gradient-Assay for Facile Characterization of Proton-Antiporters in Xenopus Oocytes. Available at: [Link]

  • Donatelli, I., et al. (2018). Comparison of hemagglutination inhibition, single radial hemolysis, virus neutralization assays, and ELISA to detect antibody levels against seasonal influenza viruses. Influenza and Other Respiratory Viruses, 12(4), 488-496. Available at: [Link]

  • Feng, Y., et al. (2022). Application of a ddRT-PCR to quantify seasonal influenza virus for viral isolation. Biosafety and Health, 4(4), 241-245. Available at: [Link]

  • Teng, J., et al. (2012). Yeast Luminometric & Xenopus Oocyte Electrophysiological Examinations-TRPV4 l Protocol Preview. JoVE (Journal of Visualized Experiments), (65), e50816. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2026). SYNTHESIS, HYDROLYTIC STABILITY AND ANTIVIRAL STUDIES OF SULFUR-BASED ANTI-INFLUENZA DRUGS. Available at: [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Available at: [Link]

  • Barrera, G. J., et al. (2023). Preparation of Highly Stable and Cost-Efficient Antiviral Materials for Reducing Infections and Avoiding the Transmission of Viruses such as SARS-CoV-2. Viruses, 15(5), 1083. Available at: [Link]

  • Racaniello, V. (2009). Influenza hemagglutination inhibition assay. Virology Blog. Available at: [Link]

  • Science.gov. cytotoxic concentration cc50: Topics by Science.gov. Available at: [Link]

  • Ganyani, T., et al. (2011). Evaluating the effectiveness of antiviral treatment in models for influenza pandemic. Mathematical Medicine and Biology: A Journal of the IMA, 28(2), 97-122. Available at: [Link]

  • Szychowski, K. A., et al. (2020). One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones. Molecules, 25(18), 4165. Available at: [Link]

  • University of California, Davis. Protocol for In-Solution Tryptic Digestion. Available at: [Link]

  • ResearchGate. (2025). Xenopus Oocytes as a Heterologous Expression System for Studying Ion Channels with the Patch-Clamp Technique. Available at: [Link]

  • Tai, C. J., et al. (2015). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. JoVE (Journal of Visualized Experiments), (103), e53124. Available at: [Link]

  • Animal and Plant Health Agency. (2020). Haemagglutination Inhibition tests for Paramyxoviruses (Avulaviruses) and Orthomyxoviruses, Infectious Bronchitis Virus and Egg. Available at: [Link]

  • ResearchGate. (2025). (PDF) Protocol for influenza A virus infection of mice and viral load determination. Available at: [Link]

  • Zambon, M., et al. (2014). Virtual quantification of influenza A virus load by real-time RT-PCR. Journal of Virological Methods, 195, 132-137. Available at: [Link]

  • Yen, H. L. (2014). Influenza antivirals and animal models. Influenza and Other Respiratory Viruses, 8(1), 31-41. Available at: [Link]

  • ResearchGate. (2025). Real-time RT-qPCR assay for the analysis of human influenza A virus transcription and replication dynamics | Request PDF. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide in aqueous buffers

Technical Support Center: 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide Welcome to the technical support guide for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide. This document provides in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

Welcome to the technical support guide for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide. This document provides in-depth troubleshooting strategies and foundational knowledge to address the compound's characteristically poor solubility in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools to overcome this common experimental hurdle.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial inquiries regarding the solubility of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide.

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The poor aqueous solubility is a direct result of its molecular structure. The molecule possesses large, non-polar aromatic regions (the chlorophenyl and methyl-benzene rings) which are hydrophobic. While it has polar functional groups capable of hydrogen bonding (an amino group and a sulfonamide group), the overall lipophilicity of the carbon-rich backbone dominates, leading to unfavorable interactions with water.

Q2: What are the key physicochemical properties I should be aware of?

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight ~326.8 g/mol Larger molecules often have lower solubility.
Predicted XLogP3 ~3.0 - 4.0A positive LogP value indicates higher lipid solubility versus water solubility. Values >3 are characteristic of poorly water-soluble compounds.
pKa (Sulfonamide N-H) ~9 - 10.5The sulfonamide proton is weakly acidic. Deprotonation to form a more soluble anion requires a significantly basic pH.
pKa (Amino Group) ~3 - 4The aromatic amino group is weakly basic. Protonation to form a more soluble cation occurs at a significantly acidic pH.
Hydrogen Bond Donors 2 (from -NH2 and -SO2NH-)Provides some capacity for interaction with water.
Hydrogen Bond Acceptors 4 (from -NH2, -SO2-)Provides some capacity for interaction with water.

Note: XLogP3 is a computed prediction of the octanol/water partition coefficient, a standard measure of lipophilicity.

Q3: I need to make a stock solution. What's the best starting point?

A3: For initial stock solutions, it is highly recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice. Other options include N,N-dimethylformamide (DMF) or ethanol. After dissolving the compound in the organic solvent at a high concentration (e.g., 10-50 mM), you can then perform serial dilutions into your aqueous experimental buffer. Be aware of the final solvent concentration in your assay, as it can impact biological systems.

Part 2: Systematic Troubleshooting Guide

This guide presents a logical, step-by-step workflow for systematically improving the solubility of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide in your aqueous buffer system.

Logical Workflow for Solubility Enhancement

The following diagram outlines the decision-making process for troubleshooting.

G cluster_0 A Start: Poor Solubility Observed B Step 1: Define Required Concentration & Buffer System A->B C Step 2: pH Modification (Most Common First Step) B->C Is pH adjustment allowed in my assay? D Step 3: Co-Solvent Addition (For Stocks & Working Solutions) C->D Combine with pH H Precipitation Observed? C->H E Step 4: Surfactant Use (Micellar Solubilization) D->E Still precipitates at final concentration? D->E Combine with co-solvent F Step 5: Advanced Methods (e.g., Cyclodextrins) E->F Surfactant interferes with experiment? G Goal: Soluble & Stable Working Solution F->G H->D Yes H->G No caption Fig 1. Troubleshooting Workflow

Caption: A step-by-step decision tree for addressing solubility issues.

Step 1: Baseline Assessment & Solvent Selection

Causality: Before you can fix the problem, you must quantify it. Determine the baseline solubility in your primary aqueous buffer and select an appropriate organic solvent for creating a concentrated stock solution.

Protocol:

  • Organic Stock: Dissolve 10 mg of the compound in 1 mL of 100% DMSO to create a concentrated stock. Vortex thoroughly. This should be fully soluble.

  • Baseline Test: Add small, incremental amounts of the DMSO stock to your primary aqueous buffer (e.g., PBS, pH 7.4) at room temperature.

  • Observation: Note the concentration at which the first sign of precipitation (cloudiness, visible particles) appears. This is your approximate baseline solubility.

Step 2: pH Modification

Causality: The compound has both a weakly basic amino group and a weakly acidic sulfonamide group. Altering the pH of the buffer will ionize one of these groups, creating a charged species that is significantly more soluble in polar water than the neutral form.[1][2]

  • Acidic pH (e.g., pH 2-3): The amino group (-NH2) will be protonated to -NH3+, increasing solubility.

  • Basic pH (e.g., pH 10-11): The sulfonamide group (-SO2NH-) will be deprotonated to -SO2N-, increasing solubility.

Protocol:

  • Prepare a set of buffers with varying pH values (e.g., pH 3.0, 5.0, 7.4, 9.0, 10.5).

  • Using your DMSO stock, prepare serial dilutions into each buffer.

  • Equilibrate the samples (e.g., shake for 2-4 hours at a controlled temperature).

  • Visually inspect for the highest concentration that remains clear in each buffer. For quantitative results, filter the saturated solutions and measure the concentration of the filtrate via HPLC-UV or a similar method.

Expected Outcome (Qualitative):

Buffer pHExpected SolubilityPrimary Ionized Group
< 4.0IncreasedAmino (-NH3+)
4.0 - 9.0Low (Baseline)Neutral Species
> 10.0IncreasedSulfonamide (-SO2N-)

Caution: Ensure the chosen pH is compatible with your downstream experiment and does not degrade the compound. The stability of sulfonamides can be pH-dependent.[3]

Step 3: Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[4][5] This makes the environment more favorable for dissolving lipophilic compounds like this benzenesulfonamide by weakening the hydrogen-bonding network of water that excludes the non-polar drug.[6]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG 300 or PEG 400)

  • Propylene glycol (PG)

Protocol:

  • Prepare several batches of your primary aqueous buffer containing different percentages of a co-solvent (e.g., 5%, 10%, 20%, 30% v/v DMSO).

  • Determine the solubility in each co-solvent/buffer mixture as described in Step 1.

  • Crucial Control: Run parallel controls for your experiment (e.g., cell viability assay, enzyme kinetics) with the same co-solvent concentrations to ensure the solvent itself does not interfere with the results.

Step 4: Use of Surfactants

Causality: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration, or CMC), form spherical structures called micelles in water.[7][8] The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[9][10]

Caption: A surfactant micelle encapsulating a hydrophobic drug molecule.

Common Surfactants:

  • Non-ionic: Tween® 20, Tween® 80, Kolliphor® EL

  • Anionic: Sodium dodecyl sulfate (SDS) - Note: Often denaturing for proteins.

Protocol:

  • Prepare buffer solutions containing a surfactant at a concentration above its CMC (e.g., 0.1% to 1% w/v).

  • Add the compound (from a DMSO stock) to the surfactant-containing buffer.

  • Vortex and equilibrate. The solution should become clear as the compound is incorporated into the micelles.

  • As with co-solvents, it is imperative to run controls to ensure the surfactant does not interfere with your assay.

Step 5: Advanced Solubilization with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape.[11][12] This structure features a hydrophobic inner cavity and a hydrophilic exterior. The poorly soluble compound can become trapped within the hydrophobic cavity, forming an "inclusion complex."[13][14] This complex has a hydrophilic exterior, rendering it soluble in aqueous solutions.[]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Protocol:

  • Prepare a solution of the cyclodextrin (e.g., 1-10% w/v HP-β-CD) in your aqueous buffer.

  • Slowly add the powdered compound or a concentrated organic stock solution to the cyclodextrin solution while stirring or sonicating.

  • Allow the mixture to equilibrate for several hours or overnight to ensure maximum complexation.

This method is particularly powerful and is used in many commercial drug formulations to enhance solubility and bioavailability.[11]

Part 3: Summary & Recommendations

The poor aqueous solubility of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is a predictable challenge based on its chemical structure. A systematic approach is key to overcoming this issue in a way that preserves the integrity of your experiment.

  • Always start with an organic stock solution (DMSO is preferred).

  • Explore pH modification first , as it is often the simplest and most effective method, provided the required pH is compatible with your assay.

  • If pH modification is not viable or sufficient, introduce a co-solvent like DMSO or PEG 400, being mindful of its final concentration and potential effects on the experiment.

  • For more challenging situations or when organic solvents must be minimized, surfactants and cyclodextrins offer robust mechanisms for significantly enhancing solubility.

By following this guide, researchers can develop a rational and effective formulation strategy, ensuring reliable and reproducible experimental results.

References

  • PubChem. N-[3-(chloromethyl)phenyl]benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Amino-2-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • The BMJ. SOLUBILITY OF SULPHONAMIDES. [Link]

  • Gidado, K., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Hiendrawan, S., et al. (2017). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PubMed Central. [Link]

  • Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. [Link]

  • Park, K., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

  • PubMed. The role of surfactants in the release of very slightly soluble drugs from tablets. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]

  • SciSpace. Solubilization by surfactants: Significance and symbolism. [Link]

  • SciSpace. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • ResearchGate. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. [Link]

  • MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]

  • Taylor & Francis Online. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • LinkedIn. The important role and application of surfactants in pharmaceutical formulations. [Link]

Sources

Optimization

addressing cytotoxicity of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide in non-cancerous cell lines

Introduction: Navigating Off-Target Cytotoxicity Welcome to the technical support guide for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide. This molecule is part of the benzenesulfonamide class, a scaffold of si...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Off-Target Cytotoxicity

Welcome to the technical support guide for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide. This molecule is part of the benzenesulfonamide class, a scaffold of significant interest in drug discovery for its potential as an inhibitor of various enzymes, including carbonic anhydrases and topoisomerases, making it a candidate for anticancer therapies.[1][2] While its cytotoxic effects are desirable against cancer cell lines[3][4], researchers frequently encounter the challenge of off-target cytotoxicity in non-cancerous cell lines, a critical hurdle in preclinical development.

This guide is designed to provide researchers, scientists, and drug development professionals with a logical framework for troubleshooting and understanding the mechanisms behind this unintended cytotoxicity. We will move from high-level frequently asked questions to in-depth troubleshooting workflows and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when observing unexpected cytotoxicity.

Q1: Why am I observing high cytotoxicity in my non-cancerous cell line (e.g., HEK-293, HaCaT) at concentrations where I expect minimal effect?

A1: This is a common but complex issue. Several factors could be at play:

  • Intrinsic Compound Activity: The compound may have a narrow therapeutic window, meaning the concentration that affects target cells is very close to the one that harms healthy cells. Many sulfonamide derivatives show broad cytotoxic effects.[3][5]

  • Cell Line Sensitivity: Non-cancerous cell lines have vastly different metabolic rates, expression profiles of drug-metabolizing enzymes (like cytochromes P450), and membrane transporters. Your specific cell line may be uniquely sensitive.

  • Experimental Conditions: Factors like high solvent concentration (e.g., DMSO), extended incubation times, or nutrient-depleted media can non-specifically induce cell stress and death, exacerbating the compound's effect.[6] Serum starvation, a common technique to synchronize cell cycles, can itself induce stress or apoptosis if prolonged.[7][8]

  • Compound Stability: The molecule may be degrading in your culture medium into a more toxic byproduct.

Q2: What is the most probable mechanism of cell death induced by this compound?

A2: Sulfonamide derivatives frequently induce programmed cell death, or apoptosis.[4][9] Key indicators of apoptosis include:

  • Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential (ΔΨm) is a hallmark of early apoptosis.[10]

  • Caspase Activation: The process culminates in the activation of a cascade of cysteine-aspartic proteases (caspases) that execute the cell death program.

  • Phosphatidylserine (PS) Flipping: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[11][12]

Q3: Is the observed cytotoxicity reversible?

A3: It depends on the mechanism and the stage of cell stress. If the compound primarily induces oxidative stress, the damage may be reversible by co-treatment with an antioxidant if applied early.[13][14] However, once the mitochondrial membrane potential has collapsed and executioner caspases are activated, the cell is committed to apoptosis, and the process is generally considered irreversible.

Q4: Can I reduce the cytotoxicity without losing the desired on-target effect (in a relevant model)?

A4: This is the central goal of selective drug design. In the lab, you can try several strategies:

  • Co-treatment with Cytoprotective Agents: For mechanism-specific toxicity, agents like the antioxidant N-acetylcysteine (NAC) can mitigate cytotoxicity caused by reactive oxygen species (ROS) without necessarily affecting the compound's primary mechanism of action.

  • Dosing and Timing Optimization: Reducing the incubation time or using intermittent dosing schedules can sometimes minimize damage to non-cancerous cells while still affecting the target.

  • Structural Modification (Medicinal Chemistry): While outside the scope of this guide, this is the ultimate solution. Modifying the compound's structure can enhance its selectivity. For example, substitutions on the phenyl ring can significantly influence cytotoxic activity.[15]

Part 2: Troubleshooting Guide: From Observation to Action

This guide provides a systematic approach to diagnosing and addressing unexpected cytotoxicity.

Problem: Excessive Cell Death Observed in Non-Cancerous Control Line

First, confirm the observation with a quantitative cell viability assay (see Protocol 1). If viability is significantly reduced, follow this workflow.

G cluster_1 Control Validation cluster_2 Mechanism ID cluster_3 Cause Investigation cluster_4 Mitigation A High Cytotoxicity Confirmed (e.g., <70% Viability at Test Conc.) B Step 1: Validate Assay Controls A->B B1 Vehicle Control (DMSO) OK? B->B1 C Step 2: Characterize Cell Death Mechanism C1 Run Annexin V / PI Assay (Protocol 2) C->C1 D Step 3: Investigate Underlying Cause D1 Run JC-1 Assay for ΔΨm (Protocol 3) D->D1 D2 Measure ROS Production (e.g., DCFDA assay) D->D2 E Step 4: Implement Mitigation Strategy E1 Co-treat with Antioxidant (NAC) (Protocol 4) E->E1 E2 Optimize Incubation Time / Dose E->E2 B2 Positive Control (e.g., Staurosporine) OK? B1->B2 Yes B_Fail Troubleshoot Assay (See Table 1) B1->B_Fail No B_Result Controls Validated B2->B_Result Yes B2->B_Fail No B_Result->C C_Apoptosis Result: Apoptosis (Annexin V+) C1->C_Apoptosis C_Necrosis Result: Necrosis (PI+, Annexin V-) C1->C_Necrosis C_Apoptosis->D D_Mito Result: Mitochondrial Depolarization D1->D_Mito D_ROS Result: Oxidative Stress D2->D_ROS D_Mito->E D_ROS->E E_Success Cytotoxicity Reduced E1->E_Success E2->E_Success G cluster_mito Mitochondrial Events compound 5-Amino-N-(3-chloro-phenyl)- 2-methyl-benzenesulfonamide stress Cellular Stress (e.g., ROS Production) compound->stress bcl2 Upregulation of pro-apoptotic Bcl-2 family proteins (e.g., Bax) stress->bcl2 mito Mitochondrion bcl2->mito momp Mitochondrial Outer Membrane Permeabilization (MOMP) mito->momp psi Loss of Mitochondrial Membrane Potential (ΔΨm) momp->psi cytc Cytochrome c Release psi->cytc apaf Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytc->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Blebbing, DNA Fragmentation) cas3->apoptosis

Caption: The intrinsic apoptosis pathway, a likely route for sulfonamide cytotoxicity.

This pathway highlights critical checkpoints that can be experimentally verified:

  • Loss of ΔΨm: Directly measurable with the JC-1 assay (Protocol 3). A shift from red to green fluorescence indicates mitochondrial depolarization. 2. Cytochrome c Release: Can be measured by western blotting of cytosolic fractions, though this is more labor-intensive. Its release is a key event following mitochondrial membrane permeabilization. [16][17]3. Caspase Activation: Can be measured using commercially available colorimetric or fluorometric assays specific for caspases-3/7.

Part 4: Experimental Protocols

These protocols provide step-by-step guidance for the key assays in the troubleshooting workflow.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol assesses cell metabolic activity as an indicator of viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. [18] Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Microplate reader (540-570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment. [18]2. Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours). [18]4. MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

Protocol 2: Apoptosis vs. Necrosis Detection with Annexin V & Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. [19] Principle:

  • Annexin V: Binds to phosphatidylserine (PS) on the outer membrane of apoptotic cells. [11]* Propidium Iodide (PI): A fluorescent DNA intercalator that is membrane-impermeable and thus only enters cells with compromised membranes (necrotic or late apoptotic cells). [20] Procedure:

  • Cell Treatment: Culture and treat cells with the compound in a 6-well plate.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or brief trypsinization. Centrifuge all cells at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold PBS and re-pellet.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently mix. 6. Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Live Cells: Annexin V-negative, PI-negative

  • Early Apoptotic Cells: Annexin V-positive, PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive, PI-positive

  • Necrotic Cells: Annexin V-negative, PI-positive

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assessment with JC-1

JC-1 is a cationic dye that indicates mitochondrial health by shifting its fluorescence emission from red to green as the membrane potential collapses. Principle:

  • Healthy Cells (High ΔΨm): JC-1 accumulates in mitochondria, forming "J-aggregates" that fluoresce red. [21]* Apoptotic Cells (Low ΔΨm): JC-1 remains in the cytoplasm as monomers, which fluoresce green. [21] Procedure:

  • Cell Treatment: Culture and treat cells with the compound as required. Include a positive control for depolarization (e.g., 50 µM CCCP for 30 minutes).

  • Cell Harvesting: Collect cells as described in Protocol 2.

  • Staining: Resuspend cells in 0.5 mL of culture medium containing 1-2 µM JC-1 dye.

  • Incubation: Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light. [21]5. Washing: Centrifuge cells at 400 x g for 5 minutes. Remove the supernatant and wash twice with 1X Assay Buffer.

  • Analysis: Resuspend the final cell pellet in 1X Assay Buffer and analyze immediately by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).

  • Data Interpretation: An increase in the green/red fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol 4: Mitigation of Oxidative Stress with N-acetylcysteine (NAC)

NAC is a precursor to the antioxidant glutathione and can also act as a direct scavenger of reactive oxygen species (ROS). [13]It can be used to test if the observed cytotoxicity is ROS-dependent.

Procedure:

  • Experimental Design: Set up four main experimental groups:

    • Vehicle Control

    • Compound Alone

    • NAC Alone (typically 1-5 mM)

    • Compound + NAC

  • Co-treatment: Add NAC to the cells either 1-2 hours before adding your compound or simultaneously with your compound. The optimal timing may require empirical testing. [14]3. Incubation: Incubate for the standard duration of your cytotoxicity assay.

  • Assessment: Perform a cell viability assay (Protocol 1) on all groups.

  • Analysis: Compare the viability of the "Compound Alone" group to the "Compound + NAC" group. A significant increase in viability in the co-treated group suggests that the compound's cytotoxicity is at least partially mediated by oxidative stress.

References

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (n.d.). National Institutes of Health. [Link]

  • Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature. (2024). PubMed Central. [Link]

  • Roles of Bcl-2 family protein in apoptosis induced by... (n.d.). ResearchGate. [Link]

  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (2021). National Institutes of Health. [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. [Link]

  • Cytochrome c release from mitochondria proceeds by a two-step process. (n.d.). PubMed Central. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2022). National Institutes of Health. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). National Institutes of Health. [Link]

  • dsRNA transfection (serum starvation protocol). (n.d.). Unknown Source. [Link]

  • Release of Apoptotic Cytochrome c From Mitochondria by Dimethylarsinous Acid Occurs Through Interaction With Voltage-Dependent Anion Channel In Vitro. (n.d.). Oxford Academic. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Unknown Source. [Link]

  • N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells. (2021). MDPI. [Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2022). MDPI. [Link]

  • Serum-reduced media impacts on cell viability and protein expression in human lung epithelial cells. (n.d.). National Institutes of Health. [Link]

  • Amino-aryl-benzamide compounds and methods of use thereof. (n.d.).
  • N-acetylcysteine modulates the cytotoxic effects of Paclitaxel. (n.d.). PubMed. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Mitochondrial Membrane Potential Assay Kit(with JC-1). (n.d.). Elabscience. [Link]

  • Cytotoxicity assays – what your cells don't like. (n.d.). BMG Labtech. [Link]

  • Cytochrome c is released from mitochondria in a reactive oxygen species (ROS)-dependent fashion and can operate as a ROS scavenger and as a respiratory substrate in cerebellar neurons undergoing excitotoxic death. (n.d.). PubMed. [Link]

  • N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity. (n.d.). INIS-IAEA. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]

  • Cyanide poisoning. (n.d.). Wikipedia. [Link]

  • Can someone help me to fix a problem in my lab about a cytotoxicity test? (2015). ResearchGate. [Link]

  • Serum starvation: caveat emptor. (n.d.). American Physiological Society Journal. [Link]

  • Particle size–dependent molecular perturbations induced by copper nanoparticles in marine medaka (Oryzias melastigma): an integrated miRNA–mRNA analysis. (n.d.). Frontiers. [Link]

  • Rapid Assessment of Immune Effector Cell-mediated Cytotoxicity using mRNA Lipid Nanoparticles. (2026). bioRxiv. [Link]

  • Phospho protein cell culture Protocol. (n.d.). Sandiego. [Link]

  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide De. (2022). Semantic Scholar. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). PubMed. [Link]

  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. (2023). National Institutes of Health. [Link]

  • Starvation of cells and re-stimulation with amino acids. (n.d.). Babraham Institute. [Link]

  • 3-Amino-N-(5-chloro-2-pyrimidinyl)benzenesulfonamide. (n.d.). PubChem. [Link]

  • Mitochondrial Membrane Potential Assay Kit (JC-1). (n.d.). Unknown Source. [Link]

  • A series of novel 2-(2-arylmethylthio-4-chloro-5- methylbenzenesulfonyl)-1-(6-substituted-4-chloro-1,3,5-triazin-2- ylamino)guanidine derivatives. (2021). FLORE Repository. [Link]

Sources

Troubleshooting

optimizing incubation time and concentration for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide experiments

Compound of Interest: 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide CAS Number: 326871-18-5 Disclaimer & Data Validity: The information provided in this document is for Research Use Only (RUO) and is strictly n...

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest: 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

CAS Number: 326871-18-5

Disclaimer & Data Validity: The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. This guide is based on general principles for novel benzenesulfonamide derivatives due to the limited publicly available data for the specific compound 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide. All protocols and concentration ranges are starting points and must be empirically validated for your specific experimental setup.

Introduction for the Senior Application Scientist

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific compound, 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, is a novel derivative, and as such, requires a systematic approach to determine its optimal experimental conditions.[4] This guide provides a comprehensive framework for researchers to design and troubleshoot experiments, focusing on the critical parameters of incubation time and concentration.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting concentration range for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide in a new in vitro experiment?

A1: For a novel compound with unknown potency, it is essential to test a wide range of concentrations to establish a dose-response relationship. A logarithmic or half-log dilution series is recommended to cover a broad spectrum efficiently. A typical starting range for novel sulfonamides in cell-based assays is from 0.01 µM to 100 µM. This wide range increases the probability of identifying the active concentration window for your specific cell line and endpoint.

Q2: How should I prepare a stock solution of this compound, especially if its solubility is unknown?

A2: Initially, attempt to dissolve the compound in a small amount of a common, cell-culture compatible solvent like dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.1% to 0.5%. If solubility is an issue, gentle warming or sonication may be attempted, but be mindful of compound stability. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Q3: What are some common mechanisms of action for benzenesulfonamide derivatives that could guide my experimental design?

A3: Benzenesulfonamides are known to target a variety of proteins. A prominent target is carbonic anhydrase, an enzyme involved in pH regulation and tumorigenesis.[2][5] Other potential mechanisms include inhibition of protein kinases, disruption of microtubule polymerization, and modulation of transcription factors. Your experimental design should ideally include assays that can probe these potential mechanisms.

Q4: How do I select an appropriate incubation time for my experiments?

A4: The optimal incubation time is dependent on the biological question you are asking.

  • For acute effects (e.g., inhibition of a specific enzyme), shorter incubation times (e.g., 1-6 hours) may be sufficient.

  • For cellular processes like apoptosis or cell cycle arrest, longer incubation times (e.g., 24, 48, or 72 hours) are typically required to observe a significant effect. A time-course experiment is the best way to determine the optimal incubation time for your specific assay.

Q5: What are the critical controls to include in my experiments?

A5:

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound. This controls for any effects of the solvent itself.

  • Untreated Control: Cells that are not treated with the compound or vehicle. This provides a baseline for normal cell behavior.

  • Positive Control: A known inhibitor or activator of the pathway you are studying. This ensures that your assay is working correctly.

  • Negative Control: A structurally similar but inactive compound, if available. This helps to confirm the specificity of your compound's effects.

Troubleshooting & Optimization Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Compound Precipitation in Media - Poor aqueous solubility.- Concentration exceeds solubility limit.- Interaction with media components.- Ensure complete dissolution of the stock solution before diluting in media.- Visually inspect media for precipitation after adding the compound.- Consider using a lower concentration or a solubilizing agent (e.g., Pluronic F-68).- Test solubility in different types of cell culture media.
No Observable Effect - Incubation time is too short.- Concentration is too low.- Compound is unstable in the culture media.- The cell line is resistant.- Inappropriate assay for the compound's mechanism of action.- Increase the incubation time (e.g., up to 72 hours or longer).- Perform a dose-response experiment with higher concentrations.- Assess the stability of the compound in your media over time using analytical methods (e.g., HPLC).- Consider using a different cell line or a positive control to ensure the assay is working.- Explore different biological assays based on the known targets of sulfonamides.
High Variability Between Replicates - Inconsistent cell seeding.- Pipetting errors.- Edge effects in multi-well plates.- Compound instability.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of multi-well plates, or fill them with sterile PBS.- Prepare fresh dilutions of the compound for each experiment.
Inconsistent IC50 Values - Different incubation times.- Variations in cell density.- Changes in cell culture conditions (e.g., serum concentration).- Standardize the incubation time for all IC50 determinations.- Optimize and standardize the initial cell seeding density.- Maintain consistent cell culture conditions across all experiments.

Experimental Protocols

Protocol 1: Determining Optimal Concentration (Dose-Response Curve)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide in DMSO. Create a serial dilution series (e.g., 1:2 or 1:3) in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 hours).

  • Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).

  • Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Determining Optimal Incubation Time (Time-Course Experiment)
  • Cell Seeding: Seed cells in multiple 96-well plates at the same optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare dilutions of the compound at a concentration around the estimated IC50 value (determined from Protocol 1) and a higher concentration (e.g., 10x IC50).

  • Treatment: Treat the cells with the prepared compound concentrations.

  • Incubation and Assay: At different time points (e.g., 6, 12, 24, 48, and 72 hours), perform a cell viability assay on one of the plates.

  • Data Analysis: Plot the cell viability against time for each concentration to determine the time point at which the compound exerts its maximal effect.

Data Presentation

Table 1: Example of a Dose-Response Data Table

Concentration (µM)% Viability (Mean)% Viability (SD)
0 (Vehicle)1004.5
0.0198.25.1
0.195.64.8
175.36.2
1048.95.5
10012.13.9

Table 2: Example of a Time-Course Data Table (at a fixed concentration)

Incubation Time (hours)% Viability (Mean)% Viability (SD)
01004.2
692.15.3
1281.54.9
2465.86.1
4850.25.7
7245.35.9

Visualizations

G cluster_0 Experimental Workflow: Dose-Response A Seed cells in 96-well plate B Prepare serial dilutions of compound A->B C Treat cells with compound B->C D Incubate for fixed time (e.g., 48h) C->D E Perform cell viability assay D->E F Analyze data and calculate IC50 E->F

Caption: Experimental workflow for determining the optimal concentration.

G cluster_1 Troubleshooting Logic: No Observable Effect Start No effect observed Q1 Is incubation time sufficient? Start->Q1 A1 Increase incubation time (Time-course study) Q1->A1 No Q2 Is concentration high enough? Q1->Q2 Yes A2 Increase concentration range (Dose-response study) Q2->A2 No Q3 Is compound stable? Q2->Q3 Yes A3 Check stability in media (e.g., HPLC) Q3->A3 No End Re-evaluate cell line or assay Q3->End Yes

Caption: A decision tree for troubleshooting experiments with no observable effect.

References

  • PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]

  • Abdel-Gawad, H., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28725-28741. [Link]

  • Park, H. J., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 613-617. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis of some new benzenesulfonamide derivatives with anticipated antitumor activity. Acta Poloniae Pharmaceutica, 71(1), 61-70. Retrieved from [Link]

Sources

Optimization

issues with aggregation of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide in vitro

A Guide for Researchers on Mitigating In Vitro Aggregation Welcome to the technical support center for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide. This resource, designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Mitigating In Vitro Aggregation

Welcome to the technical support center for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling and in vitro use of this compound, with a specific focus on aggregation issues. As a Senior Application Scientist, my goal is to provide not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your research.

Compound Overview

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is a sulfonamide-containing small molecule. While comprehensive experimental data for this specific compound is limited in publicly available literature, we can infer potential behavior based on its chemical structure and data from related compounds.

PropertyValue/InformationSource/Notes
CAS Number 326871-18-5
Molecular Formula C₁₃H₁₃ClN₂O₂S
Molecular Weight 296.77 g/mol
Predicted pKa 7.89 ± 0.10
Aqueous Solubility Not reported. Likely low.Based on general properties of sulfonamides and the lack of public data.
LogP Not reported.-

The predicted pKa of ~7.9 suggests that the sulfonamide group's acidity is a key factor in its solubility. At pH values significantly below the pKa, the compound will be predominantly in its neutral, less soluble form. As the pH approaches and surpasses the pKa, the compound will become increasingly ionized and, theoretically, more water-soluble. However, the overall hydrophobicity of the molecule may still limit its aqueous solubility even in its ionized state.

Troubleshooting Guide: Aggregation and Precipitation

Small molecule aggregation is a frequent cause of artifacts in in vitro assays, leading to false positives or negatives and poor reproducibility.[1] Aggregates are colloidal particles, often in the range of tens to hundreds of nanometers, that can non-specifically sequester proteins.[2] This guide will help you identify and mitigate aggregation-related issues with 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide.

Q1: I'm seeing precipitation in my aqueous assay buffer after adding the compound from a DMSO stock. What's happening and how can I fix it?

This is a common issue when a compound with low aqueous solubility is introduced from a high-concentration organic stock into an aqueous environment. The sudden change in solvent polarity causes the compound to crash out of solution.

Immediate Steps:

  • Visual Inspection: Centrifuge your plate or tube. A visible pellet indicates significant precipitation.

  • Lower the Final Concentration: Your working concentration may be above the compound's aqueous solubility limit. Try a lower concentration.

  • Optimize DMSO Concentration: While DMSO is a powerful solvent, its concentration in the final assay buffer should be kept to a minimum, ideally below 0.5%, as DMSO itself can induce protein denaturation and aggregation at higher concentrations.[3][4]

Workflow for Addressing Precipitation:

A Precipitation Observed in Assay Buffer B Is final DMSO concentration > 1%? A->B C Reduce final DMSO concentration to < 0.5% B->C Yes D Is precipitation still observed? B->D No C->D E Determine Kinetic Solubility (see Protocol 1) D->E Yes I Proceed with experiment D->I No F Is working concentration > kinetic solubility? E->F G Lower working concentration F->G Yes H Consider formulation strategies (e.g., surfactants, co-solvents) F->H No G->I H->I

Caption: Troubleshooting workflow for compound precipitation.

Q2: My results are inconsistent between experiments, or I'm getting unexpected hits in my screen. Could this be due to aggregation?

Yes, inconsistent results and false positives are classic signs of small molecule aggregation.[1] Aggregation is a concentration-dependent phenomenon, occurring above a "critical aggregation concentration" (CAC).[5] Minor variations in experimental conditions can push the compound concentration above or below its CAC, leading to variability.

Diagnostic Steps:

  • Run a Dose-Response Curve: Aggregators often exhibit unusually steep dose-response curves.

  • Check for Non-Specific Inhibition: If you are working with an enzyme assay, test whether the inhibition can be attenuated by the addition of a non-ionic detergent like Triton X-100 (e.g., 0.01-0.1%). Aggregates are often disrupted by detergents.

  • Directly Measure Aggregation: The most definitive way to confirm aggregation is through biophysical methods like Dynamic Light Scattering (DLS).

Experimental Protocols

Protocol 1: Determination of Kinetic Aqueous Solubility

This protocol provides a quick assessment of your compound's solubility in a specific buffer.

Materials:

  • 10 mM stock solution of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide in 100% DMSO.

  • Aqueous buffer of choice (e.g., PBS, pH 7.4).

  • 96-well filter plate (e.g., Millipore MultiScreen).

  • 96-well UV-transparent collection plate.

  • Plate shaker.

  • Spectrophotometer.

Procedure:

  • Prepare a standard curve of the compound in your aqueous buffer containing a fixed percentage of DMSO (e.g., 5%).

  • Add 190 µL of your aqueous buffer to the wells of the 96-well filter plate.

  • Add 10 µL of your 10 mM DMSO stock to the buffer to achieve a final concentration of 500 µM in 5% DMSO.

  • Cover the plate and shake at room temperature for 1.5-2 hours.

  • Filter the solutions into the UV-transparent collection plate by vacuum filtration.

  • Measure the absorbance of the filtrate at the compound's λ_max.

  • Calculate the concentration of the dissolved compound using your standard curve. This is the kinetic solubility.

Protocol 2: Detection of Aggregation using Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and is a powerful tool for detecting aggregation.[6][7]

Materials:

  • DLS instrument.

  • Low-volume cuvettes or a plate-based DLS system.

  • Filtered (0.22 µm) aqueous buffer.

  • Compound stock solution in DMSO.

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of your compound in the filtered aqueous buffer. It is crucial to have a consistent final DMSO concentration across all samples.

    • Include a buffer-only control and a buffer + DMSO control.

  • DLS Measurement:

    • Allow the samples to equilibrate at the desired temperature in the DLS instrument (e.g., 25°C).

    • Acquire data for each sample. The instrument will measure the fluctuations in scattered light intensity and use an autocorrelation function to calculate the particle size distribution.

  • Data Analysis:

    • Monomeric solution: A solution with no aggregates will show a single peak corresponding to the size of the monomeric compound (typically < 2 nm).

    • Aggregated solution: The presence of aggregates will be indicated by the appearance of larger particles (e.g., 50-500 nm). The DLS software will report on the size, polydispersity (%Pd), and relative abundance (% mass or % intensity) of these larger species.[6]

Workflow for DLS Analysis:

A Prepare Serial Dilutions of Compound in Filtered Buffer B Include Buffer + DMSO Control A->B C Equilibrate Samples in DLS Instrument B->C D Acquire DLS Data C->D E Analyze Particle Size Distribution D->E F Single peak < 2nm? E->F G Multiple peaks or peaks > 50nm? E->G H No significant aggregation detected at this concentration. F->H Yes I Aggregation is present. Determine CAC. G->I Yes

Caption: DLS workflow for aggregation detection.

Protocol 3: Determining the Critical Aggregation Concentration (CAC)

The CAC is the concentration at which aggregates begin to form.[5] This can be determined using DLS or other light-scattering methods.

Procedure:

  • Prepare a fine-grained serial dilution of the compound in the assay buffer (e.g., 2-fold dilutions starting from a concentration where aggregation is observed).

  • Measure the scattered light intensity or the size distribution for each concentration using a DLS instrument.

  • Plot the scattered light intensity (or the percentage of aggregated species) against the compound concentration.

  • The CAC is the concentration at which a sharp increase in light scattering is observed.[8] For your experiments, it is advisable to work at concentrations below the determined CAC.

Frequently Asked Questions (FAQs)

Q: What is the best solvent to use for my stock solution? A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of many small molecules. However, always use high-purity, anhydrous DMSO and store it properly to prevent water absorption, which can decrease the solubility of your compound.

Q: Can I use sonication to dissolve my compound? A: Sonication can be helpful to break up solid material and aid dissolution. However, be cautious as excessive sonication can heat the sample and potentially lead to compound degradation. Use short bursts in a water bath to control the temperature.

Q: My compound seems to be more soluble at a higher pH. Should I adjust my assay buffer? A: Based on the predicted pKa of ~7.9, increasing the pH of your buffer (e.g., to 8.5) should increase the proportion of the more soluble, ionized form of the compound. However, you must ensure that the adjusted pH is compatible with your biological assay (e.g., enzyme activity, cell viability).

Q: Are there any additives that can help prevent aggregation? A: The inclusion of a small amount of a non-ionic detergent, such as 0.01-0.1% Triton X-100 or Tween-20, in your assay buffer can help to prevent or disrupt the formation of aggregates. However, you must first verify that the detergent does not interfere with your assay.

Q: How should I store my stock solutions? A: Store stock solutions in DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When thawing an aliquot, allow it to come to room temperature and vortex briefly before use.

References

  • ArXiv. (2023). Mitigating Molecular Aggregation in Drug Discovery with Predictive Insights from Explainable AI. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 11(7), 028-037.
  • Holm, A., et al. (2006). DMSO-related effects in protein characterization. Journal of Biomolecular Screening, 11(5), 457-467.
  • Wang, J., & Matayoshi, E. (2012). Solubility at the molecular level: development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility. Pharmaceutical Research, 29(7), 1845-1857.
  • Lidstone, E. A., et al. (2011). A method for identifying small-molecule aggregators using photonic crystal biosensor microplates. Journal of Biomolecular Screening, 16(7), 743-752.
  • Allen, S. J., et al. (2020). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78.
  • Wang, J., & Matayoshi, E. D. (2012). Development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility. PubMed. [Link]

  • Stetefeld, J., et al. (2016). A study of protein aggregation processes using Dynamic Light Scattering. Diva-Portal.org. [Link]

  • Azmi, N. S. M., et al. (2019). Determination of critical aggregation concentration and aggregation number of acid-soluble collagen from walleye pollock (Theragra chalcogramma) skin using the fluorescence probe pyrene.
  • On-Site. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Wang, J., & Matayoshi, E. (2012). Solubility at the Molecular Level: Development of a Critical Aggregation Concentration (CAC) Assay for Estimating Compound Monomer Solubility.
  • Wyatt Technology. (2017). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. [Link]

  • Mondal, S., & Ghosh, D. (2019). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. World Journal of Pharmaceutical Research, 8(10), 436-454.
  • Novatia. Aggregation by DLS. [Link]

  • Lorenz, T. O. (2018). Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. PLoS One, 13(10), e0205329.
  • Patsnap. (2025). How to Detect Early Aggregation with Dynamic Light Scattering. Patsnap Eureka. [Link]

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Troubleshooting

Technical Support Center: Analysis of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide and its Degradation Products

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical detection of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical detection of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide and its potential degradation products. This document is structured to offer practical, in-depth guidance in a question-and-answer format, addressing common challenges encountered during experimental work.

Introduction to Stability Challenges

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, a substituted sulfonamide, is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Understanding the potential degradation pathways is critical for developing robust, stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH). The primary degradation pathways for sulfonamides often involve cleavage of the sulfonamide bond and modifications to the aromatic amine group.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation products of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide under forced degradation conditions?

A1: Based on the chemical structure of the parent molecule and established degradation pathways of sulfonamides, the following are the most likely degradation products:

  • Hydrolytic Degradation:

    • DP1: 5-amino-2-methyl-benzenesulfonic acid: Formed by the cleavage of the S-N bond in the sulfonamide linkage.

    • DP2: 3-chloroaniline: The corresponding amine formed alongside DP1 during hydrolytic cleavage.

  • Oxidative Degradation:

    • DP3: 5-Nitro-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide: Oxidation of the primary amino group.

    • DP4: Azoxy derivative: Formed through the condensation of the nitroso and hydroxylamine intermediates during oxidation.

  • Photolytic Degradation:

    • Photolytic degradation can lead to a complex mixture of products, including polymeric species and fragments from the cleavage of the aromatic rings. The specific products will depend on the wavelength of light and the solvent used.

A visual representation of these potential degradation pathways is provided below.

G parent 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide dp1 DP1: 5-amino-2-methyl-benzenesulfonic acid parent->dp1 Hydrolysis dp2 DP2: 3-chloroaniline parent->dp2 Hydrolysis dp3 DP3: 5-Nitro-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide parent->dp3 Oxidation dp4 DP4: Azoxy derivative dp3->dp4 Further Oxidation/Condensation

Caption: Predicted degradation pathways of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide.

Q2: I am not getting good separation between the parent compound and its degradation products in my HPLC method. What should I do?

A2: Poor separation is a common issue in stability-indicating method development. Here's a systematic approach to troubleshoot this:

  • Mobile Phase pH Adjustment: The ionization state of the parent compound and its degradation products, particularly the acidic sulfonic acid (DP1) and the basic aniline (DP2), is highly dependent on the mobile phase pH. Experiment with a pH range of 2.5 to 7.0. A lower pH will suppress the ionization of the sulfonic acid, potentially increasing its retention on a C18 column.

  • Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can significantly improve resolution. Start with a shallow gradient and then gradually increase the organic solvent concentration. This will help in eluting the more polar degradation products earlier and the less polar parent compound later with better peak shape.

  • Column Chemistry: If pH and gradient adjustments are insufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded column can offer different selectivity for aromatic compounds and their polar degradation products compared to a standard C18 column.

Q3: I am observing significant peak tailing for the parent compound. What could be the cause and how can I fix it?

A3: Peak tailing for amine-containing compounds is often due to secondary interactions with residual silanols on the silica-based column packing. Here are some solutions:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize silanol interactions. Ensure you are using such a column.

  • Mobile Phase Modifier: Add a competitive base, such as triethylamine (TEA) or N,N-dimethyloctylamine, to the mobile phase at a low concentration (e.g., 10-20 mM). These modifiers will preferentially interact with the active silanol sites, reducing the peak tailing of your analyte.

  • Lower pH: Operating at a lower pH (around 2.5-3.5) will ensure that the silanols are protonated and less likely to interact with the protonated amine of your analyte through ion-exchange.

Troubleshooting Guides

HPLC Method Development Issues
Problem Potential Cause Troubleshooting Steps
Poor Resolution Inappropriate mobile phase pH or gradient profile.Systematically adjust the mobile phase pH in 0.5 unit increments. Optimize the gradient slope and duration.
Peak Tailing Secondary interactions with column silanols.Add a mobile phase modifier like TEA. Use a highly end-capped column. Lower the mobile phase pH.
Ghost Peaks Contamination in the mobile phase, injector, or column.Flush the system with a strong solvent. Use fresh, high-purity mobile phase solvents.
Irreproducible Retention Times Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a constant temperature. Ensure accurate mobile phase preparation.
LC-MS Detection and Identification Challenges
Problem Potential Cause Troubleshooting Steps
Poor Ionization Suboptimal source parameters or mobile phase incompatibility.Optimize ESI source parameters (e.g., capillary voltage, gas flow). Ensure the mobile phase is compatible with MS (use volatile buffers like ammonium formate or acetate).
In-source Fragmentation High cone voltage or source temperature.Reduce the cone/fragmentor voltage. Lower the source temperature.
Difficulty in Identifying Unknowns Lack of accurate mass data or fragmentation information.Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination. Perform MS/MS experiments to obtain fragmentation patterns for structural elucidation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for conducting a forced degradation study as per ICH guidelines.[3][4]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a specified duration.

For all conditions, a control sample should be prepared and stored under normal conditions.

Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

LC-MS/MS Method for Identification of Degradation Products
  • LC Conditions: Use the same HPLC method as above. The mobile phase should be MS-compatible (e.g., using formic acid instead of non-volatile buffers).

  • Mass Spectrometer: A triple quadrupole or an Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Data Acquisition:

    • Full Scan: Acquire data in the m/z range of 100-1000 to detect all potential degradation products.

    • Product Ion Scan (MS/MS): Select the precursor ions of the parent compound and suspected degradation products for fragmentation to aid in structural elucidation.

G cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 MS Detection & Identification Forced Degradation Sample Forced Degradation Sample Dilution with Mobile Phase Dilution with Mobile Phase Forced Degradation Sample->Dilution with Mobile Phase HPLC System HPLC System Dilution with Mobile Phase->HPLC System Injection UV Detector UV Detector HPLC System->UV Detector Mass Spectrometer Mass Spectrometer HPLC System->Mass Spectrometer Eluent Chromatogram Chromatogram UV Detector->Chromatogram Full Scan (m/z) Full Scan (m/z) Mass Spectrometer->Full Scan (m/z) MS/MS (Fragmentation) MS/MS (Fragmentation) Mass Spectrometer->MS/MS (Fragmentation) Data Analysis Data Analysis Full Scan (m/z)->Data Analysis MS/MS (Fragmentation)->Data Analysis Structure Elucidation Structure Elucidation Data Analysis->Structure Elucidation

Caption: A typical workflow for the analysis of degradation products.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 235511, 5-Amino-2-methylbenzenesulfonamide. [Link]

  • Ma, X.-J., Fang, Z., Ren, L.-L., & Wei, P. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1815. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Patel, R. M., Patel, M. R., & Patel, P. G. (2012). A review on stability-indicating HPLC method. International Journal of Pharmaceutical Research & Allied Sciences, 1(3), 1-10.
  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- on Newcrom R1 HPLC column. [Link]

  • Agilent Technologies. (2017). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424(Pt C), 127661. [Link]

  • Nanda, K., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Organic Chemistry, 85(16), 10731-10738. [Link]

  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences. [Link]

  • Leonardi, D., et al. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of its degradation products. Acta Pharmaceutica Sciencia, 62(2), 312-326. [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Janošková, N., et al. (2020). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Molecules, 25(8), 1943. [Link]

  • Liu, Y.-Q., et al. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 597-598. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-2-methyl-benzene-sulfonamide. PubMed. [Link]

  • MacSween, C., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Journal of the American Chemical Society, 144(20), 9196-9204. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Amino-7-(N,N-Dimethylamino)-2-Substituted-5-Phenylphenazin-5-Ium Chlorides by Oxidative Cyclization. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- on Newcrom R1 HPLC column. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-10. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Efficacy Comparison: Evaluating 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide Against Established Kinase Inhibitors

For drug development professionals and researchers, the journey from a novel compound to a potential therapeutic is paved with rigorous comparative analysis. This guide provides an in-depth framework for evaluating the e...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a novel compound to a potential therapeutic is paved with rigorous comparative analysis. This guide provides an in-depth framework for evaluating the efficacy of a novel benzenesulfonamide derivative, 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, against well-established multi-kinase inhibitors. While extensive public data on this specific compound is limited, its structural motifs are common in kinase inhibitor discovery. This guide, therefore, presents a hypothetical yet scientifically rigorous approach to its characterization, focusing on a comparative analysis against the known inhibitors Imatinib (Gleevec) and Sunitinib (Sutent).

Introduction: The Landscape of Kinase Inhibition

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of RTK signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Small molecule tyrosine kinase inhibitors (TKIs) have revolutionized cancer treatment by targeting the ATP-binding site of these kinases, thereby blocking downstream signaling pathways.[3]

This guide will focus on two key RTKs, c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), which are implicated in various malignancies, including gastrointestinal stromal tumors (GIST) and chronic myeloid leukemia (CML).[2][4][5] We will explore the established mechanisms of Imatinib and Sunitinib as a benchmark for our comparative analysis of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide.

The Benchmarks: Imatinib and Sunitinib

Imatinib (Gleevec): A first-generation TKI, Imatinib is a cornerstone in the treatment of CML and GIST.[4][6] It selectively targets the BCR-ABL fusion protein in CML and also inhibits c-KIT and PDGFR.[3][4][7] Imatinib binds to the ATP-binding site of the kinase domain, stabilizing the inactive conformation and preventing the phosphorylation of downstream substrates.[4][6][8]

Sunitinib (Sutent): A multi-targeted TKI, Sunitinib inhibits a broader range of kinases than Imatinib, including VEGFRs, PDGFRs, c-KIT, and FLT3.[9][10][11] This multi-targeted approach not only inhibits tumor cell proliferation but also angiogenesis, the formation of new blood vessels that supply tumors.[9][10][11]

A Novel Contender: 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

The benzenesulfonamide scaffold is present in a variety of biologically active compounds.[12][13][14] While the specific targets of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide are not extensively documented in publicly available literature, its structure warrants investigation as a potential kinase inhibitor. This guide outlines a comprehensive experimental plan to ascertain its efficacy in comparison to Imatinib and Sunitinib.

Experimental Framework for Comparative Efficacy

A robust comparison necessitates a multi-faceted approach, encompassing both biochemical and cell-based assays. The following protocols are designed to provide a comprehensive profile of the compound's inhibitory activity, potency, and cellular effects.

Part 1: Biochemical Assays - Direct Inhibitory Activity

The initial step is to determine the direct inhibitory effect of the compound on the kinase of interest. This is typically achieved through in vitro kinase assays that measure the phosphorylation of a substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, Imatinib, and Sunitinib against c-KIT and PDGFR kinases.

Experimental Protocol: In Vitro Kinase Assay (e.g., using a luminescence-based assay)

  • Reagents and Materials:

    • Recombinant human c-KIT and PDGFRβ kinases

    • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

    • ATP

    • Test compounds (5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, Imatinib, Sunitinib) dissolved in DMSO

    • Kinase buffer

    • ADP-Glo™ Kinase Assay kit (or similar)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions.

    • In a 96-well plate, add the kinase, substrate, and kinase buffer.

    • Add the diluted test compounds to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no kinase" control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Recombinant Kinases: Using purified recombinant kinases ensures that the observed inhibition is a direct effect on the target and not influenced by other cellular components.

  • Luminescence-based Detection: This method is highly sensitive and has a broad dynamic range, allowing for accurate determination of IC50 values over a wide range of concentrations.

Part 2: Cell-Based Assays - Cellular Potency and Pathway Inhibition

While biochemical assays are crucial for determining direct inhibition, cell-based assays are essential to understand a compound's activity in a more biologically relevant context. These assays assess the ability of the compound to penetrate the cell membrane and inhibit the target kinase within the cell.

Objective: To determine the cellular potency (EC50) of the test compounds in cell lines with dysregulated c-KIT or PDGFR signaling.

Experimental Protocol: Cell Viability Assay (e.g., using a resazurin-based assay)

  • Cell Lines:

    • GIST-T1 cells (expressing a constitutively active mutant c-KIT)

    • A suitable cell line with activated PDGFR signaling (e.g., engineered Ba/F3 cells expressing a PDGFR fusion protein)

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate for a period that allows for observable effects on cell proliferation (e.g., 72 hours).

    • Add a resazurin-based reagent (e.g., alamarBlue™) to each well and incubate for 2-4 hours.

    • Measure the fluorescence or absorbance. The signal is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the DMSO-treated control and plot against the log of the inhibitor concentration to determine the EC50 value.

Experimental Protocol: Western Blot Analysis of Pathway Inhibition

  • Procedure:

    • Treat the selected cell lines with the test compounds at concentrations around their respective EC50 values for a shorter duration (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated c-KIT (p-c-KIT) or p-PDGFR, and their downstream effectors like p-AKT and p-ERK.

    • Use antibodies against total c-KIT, PDGFR, AKT, and ERK as loading controls.

    • Visualize the protein bands using a chemiluminescence-based detection system.

Causality Behind Experimental Choices:

  • Cancer Cell Lines: Using cell lines with known dependencies on the target kinases provides a direct measure of the compound's anti-proliferative effects mediated through that specific pathway.

  • Western Blotting: This technique provides direct evidence that the compound is inhibiting the phosphorylation of the target kinase and its downstream signaling proteins, confirming the mechanism of action in a cellular context.

Data Presentation and Interpretation

The quantitative data from the biochemical and cellular assays should be summarized in a clear and concise table for easy comparison.

Compoundc-KIT IC50 (nM)PDGFRβ IC50 (nM)GIST-T1 EC50 (nM)
5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide Hypothetical ValueHypothetical ValueHypothetical Value
Imatinib 100120150
Sunitinib 50275

Interpretation of Hypothetical Data:

  • A lower IC50/EC50 value indicates greater potency.

  • The ratio between the biochemical IC50 and the cellular EC50 can provide insights into the compound's cell permeability and stability.

  • Comparing the IC50 values for different kinases reveals the compound's selectivity profile.

Visualizing the Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Signaling Pathway of c-KIT and PDGFR

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Ligand Ligand RTK c-KIT / PDGFR Ligand->RTK P P RTK->P RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway P->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Inhibitor 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide Imatinib Sunitinib Inhibitor->RTK Inhibition

Caption: Simplified signaling pathway of c-KIT and PDGFR and the point of inhibition by TKIs.

Experimental Workflow for Efficacy Comparison

G Start Start Biochemical_Assay Biochemical Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (EC50 Determination) Start->Cell_Based_Assay Data_Analysis Comparative Data Analysis Biochemical_Assay->Data_Analysis Mechanism_Validation Mechanism Validation (Western Blot) Cell_Based_Assay->Mechanism_Validation Mechanism_Validation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for the comparative efficacy evaluation of kinase inhibitors.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization and comparative efficacy assessment of a novel compound, 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, against established kinase inhibitors. The proposed experiments, from biochemical IC50 determination to cellular potency and pathway inhibition analysis, will generate the critical data needed to understand its potential as a therapeutic agent.

Should the hypothetical data demonstrate promising activity, the next logical steps would include:

  • Kinome Profiling: To assess the selectivity of the compound against a broad panel of kinases.

  • In Vivo Efficacy Studies: To evaluate the compound's anti-tumor activity in animal models.

  • Pharmacokinetic and Toxicological Studies: To determine the compound's absorption, distribution, metabolism, excretion (ADME) properties and its safety profile.

By following a structured and scientifically rigorous approach, researchers can effectively evaluate the potential of novel compounds and make informed decisions in the complex process of drug discovery and development.

References

  • Clinical Profile of Sutent 50mg Capsule. GlobalRx.
  • Shukla, S., et al. (2008). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Molecular Cancer Therapeutics.
  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
  • SUTENT® (sunitinib malate) capsules, oral - accessdata.fda.gov. (2006). U.S. Food and Drug Administration.
  • Gore, M. E., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Cancer Research.
  • PDGFR Inhibitors. Santa Cruz Biotechnology.
  • Imatinib - Wikipedia. Wikipedia.
  • Solis-Jimenez, G., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Biology.
  • 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem. National Center for Biotechnology Information.
  • Faivre, S., et al. (2007). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Oncologist.
  • PDGFR | Inhibitors - MedchemExpress.com. MedChemExpress.
  • Wang, Z., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry.
  • Ghalali, A., et al. (2014). Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. Journal of Cellular and Molecular Medicine.
  • Bhamidipati, P. K., et al. (2013). Imatinib in Chronic Myeloid Leukemia: an Overview. Journal of Hematology & Oncology.
  • c-Kit Inhibitors. Santa Cruz Biotechnology.
  • Buchdunger, E., et al. (1996). Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation. Proceedings of the National Academy of Sciences.
  • What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle.
  • c-Kit | Inhibitors - MedchemExpress.com. MedChemExpress.
  • MOA Animation - Gleevec - YouTube. XVIVO Scientific Animation.
  • Mechanism of action of imatinib mesylate (Gleevec ® ). Imatinib... | Download Scientific Diagram - ResearchGate. ResearchGate.

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Comparative

A Guide to the-Validation of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide Activity in a Secondary Assay

In the landscape of contemporary drug discovery, the identification of a primary "hit" from a high-throughput screen is merely the opening chapter of a rigorous investigative narrative. The journey from a promising compo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification of a primary "hit" from a high-throughput screen is merely the opening chapter of a rigorous investigative narrative. The journey from a promising compound to a validated lead requires a multi-faceted approach, emphasizing scientific integrity and a deep understanding of the biological system under investigation. This guide provides an in-depth look into the crucial process of secondary assay validation, using the hypothetical kinase inhibitor, 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide (herein referred to as Compound X), as a case study.

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing activity against a range of targets, including kinases and carbonic anhydrases.[1][2] For the purposes of this guide, we will posit that Compound X has been identified as a potent inhibitor of a key oncogenic protein kinase, "Kinase Y," in a primary biochemical assay. Now, the critical task is to confirm this activity in a more physiologically relevant context.

The Imperative for Secondary Assays: Moving Beyond the Primary Screen

Primary assays, often biochemical in nature, are designed for speed and scale. While essential for identifying initial hits, they can be prone to artifacts. For instance, compounds might inhibit a coupling enzyme in the assay rather than the primary target.[3] Therefore, secondary assays are indispensable for:

  • Confirming On-Target Activity: Does the compound engage the intended target in a cellular environment?

  • Elucidating Mechanism of Action: How does target engagement translate into a cellular response?

  • Assessing Cellular Potency: What concentration of the compound is required to achieve a biological effect in intact cells?

  • Evaluating Selectivity: Does the compound interact with other cellular components, leading to off-target effects?[4]

Cell-based assays are a frequent and logical choice for secondary screening as they provide a more physiologically relevant context by testing the compound's activity in living cells.[5][6]

Strategic Design of a Secondary Assay for Compound X

Given that Compound X is a putative inhibitor of Kinase Y, a robust secondary assay strategy should focus on verifying its intracellular activity. A cellular phosphorylation assay is an excellent choice as it directly measures the downstream consequence of kinase inhibition.[7]

The Cellular Phosphorylation Assay: A Step-by-Step Protocol

This assay will quantify the phosphorylation of a known downstream substrate of Kinase Y, "Substrate Z," in a relevant cancer cell line that overexpresses Kinase Y.

Principle: If Compound X effectively inhibits Kinase Y in the cell, a decrease in the phosphorylation of Substrate Z will be observed.

Materials:

  • Cancer cell line (e.g., U87 glioblastoma cells, known to overexpress certain receptor tyrosine kinases).[1]

  • Compound X, a known Kinase Y inhibitor (Positive Control, e.g., Staurosporine), and a structurally similar but inactive compound (Negative Control).

  • Primary antibodies: anti-phospho-Substrate Z and anti-total-Substrate Z.

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Lysis buffer, protease, and phosphatase inhibitors.

  • Microplate reader for signal detection.

Experimental Workflow:

  • Cell Culture and Plating: Plate U87 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X, the positive control, and the negative control for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • ELISA-based Detection:

    • Coat a new 96-well plate with the anti-total-Substrate Z antibody.

    • Add the cell lysates to the coated wells.

    • Add the anti-phospho-Substrate Z antibody.

    • Add the HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and measure the signal using a microplate reader.

  • Data Analysis: Normalize the phospho-Substrate Z signal to the total Substrate Z signal to account for any variations in cell number. Plot the normalized signal against the compound concentration to determine the IC50 value.

Diagram of the Experimental Workflow:

G cluster_workflow Cellular Phosphorylation Assay Workflow A Plate U87 Cells B Treat with Compounds A->B C Lyse Cells B->C D ELISA for p-Substrate Z C->D E Data Analysis (IC50) D->E

Caption: A streamlined workflow for the cellular phosphorylation assay.

Comparative Analysis: Benchmarking Compound X

To contextualize the activity of Compound X, it is crucial to compare its performance against relevant alternatives.

CompoundPrimary Assay IC50 (nM)Cellular Phosphorylation Assay IC50 (nM)Notes
Compound X 50250Demonstrates good cell permeability and on-target activity.
Staurosporine (Positive Control) 1050Potent but non-selective kinase inhibitor.
Inactive Analog (Negative Control) >10,000>10,000Confirms that the observed effect is not due to non-specific cytotoxicity.

This comparative data allows for a more informed assessment of Compound X's potential. While less potent than the non-selective control, its significant drop in potency from the biochemical to the cellular assay is expected and indicates it is actively engaging its target within the cell.

Delving Deeper: Target Engagement Assays

To provide unequivocal evidence that Compound X binds to Kinase Y inside the cell, a target engagement assay can be employed.[4][8][9] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.[10]

Principle: The binding of Compound X to Kinase Y is expected to increase the thermal stability of the kinase.

Hypothetical Signaling Pathway:

G cluster_pathway Kinase Y Signaling Cascade CompoundX Compound X KinaseY Kinase Y CompoundX->KinaseY Inhibition SubstrateZ Substrate Z KinaseY->SubstrateZ Phosphorylation pSubstrateZ p-Substrate Z SubstrateZ->pSubstrateZ Downstream Downstream Cellular Effects pSubstrateZ->Downstream

Caption: Inhibition of Kinase Y by Compound X blocks downstream signaling.

Conclusion

The validation of a primary hit through robust secondary assays is a cornerstone of successful drug discovery. By employing a well-designed cellular phosphorylation assay and comparing the results to appropriate controls, researchers can confidently confirm the on-target activity of a compound like 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide. Further investigation with target engagement assays like CETSA can provide definitive proof of intracellular binding. This systematic and evidence-based approach is essential for advancing promising molecules through the drug development pipeline.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Mijangos, E., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(13), 8753-8775. Retrieved from [Link]

  • Zhang, M., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(15), 11202-11217. Retrieved from [Link]

  • Ali, A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6529. Retrieved from [Link]

  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Solis-Jimenez, G., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Pharmaceutical Negative Results, 15(1), 1-8. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Wang, Y., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. European Journal of Medicinal Chemistry, 112, 18-31. Retrieved from [Link]

  • Neuhaus, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27409-27422. Retrieved from [Link]

  • Schön, J., et al. (2020). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 2109, 13-33. Retrieved from [Link]

  • U.S. Patent No. US20180318240A1. (2018). Amino-aryl-benzamide compounds and methods of use thereof.
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  • Shah, N. P., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(3), e0151723. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(1), 389-405. Retrieved from [Link]

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Validation

A Researcher's Guide to Cross-Reactivity Profiling of Novel Benzenesulfonamides: A Comparative Analysis Using 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide as a Model

Introduction The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutics, from diuretics and antidiabetic agents to anti-inflammatory drugs and kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutics, from diuretics and antidiabetic agents to anti-inflammatory drugs and kinase inhibitors.[1] The versatility of this chemical moiety, however, presents a significant challenge in drug development: the potential for off-target interactions, leading to unforeseen side effects or polypharmacology. For any novel benzenesulfonamide derivative, such as the hypothetical compound 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide , a rigorous cross-reactivity profile is not merely a regulatory hurdle but a fundamental necessity for understanding its biological activity and ensuring its safety.

This guide provides a comprehensive framework for the cross-reactivity profiling of novel benzenesulfonamides. As specific experimental data for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is not publicly available, we will use it as a model to illustrate the strategic and methodological approach to this critical phase of drug discovery. We will objectively compare its hypothetical performance with well-characterized sulfonamide-containing drugs, Celecoxib and Pazopanib , and provide detailed experimental protocols to generate the necessary supporting data. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of selectivity profiling.

Understanding the Landscape: Common Off-Targets for Sulfonamides

The sulfonamide group, with its distinct electronic and structural properties, has a known propensity to interact with specific classes of enzymes. A proactive profiling strategy should, therefore, prioritize the assessment of these common off-targets.

  • Carbonic Anhydrases (CAs): The unsubstituted sulfonamide moiety is a classic zinc-binding pharmacophore, leading to potent inhibition of various carbonic anhydrase isoforms. This interaction is mediated by the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[2][3] Off-target inhibition of CAs can lead to a range of physiological effects, making this a critical first-pass screen.

  • Cyclooxygenases (COXs): The diarylheterocycle class of COX-2 selective inhibitors, which includes Celecoxib, prominently features a sulfonamide group.[4][5] This moiety plays a crucial role in binding to a side pocket of the COX-2 enzyme, contributing to its selectivity over COX-1.[6] Therefore, any new sulfonamide derivative warrants evaluation for COX-1 and COX-2 inhibition.

  • Protein Kinases: An increasing number of kinase inhibitors incorporate a sulfonamide group, not necessarily for direct interaction with the ATP-binding site, but for modulating physicochemical properties and forming key hydrogen bonds.[7] Pazopanib is a prime example of a multi-kinase inhibitor featuring a sulfonamide scaffold.[8][9] Given the vastness of the human kinome, broad kinase profiling is essential.

A Phased Approach to Cross-Reactivity Profiling

A systematic and tiered approach is recommended to efficiently profile a novel compound. This allows for early identification of major liabilities and informs the design of more in-depth, resource-intensive studies.

Figure 1: A phased workflow for cross-reactivity profiling.

Phase 1: Broad Screening for Known Liabilities

The initial phase focuses on high-throughput in vitro assays to rapidly assess the compound's interaction with the most common sulfonamide off-targets and critical safety-related proteins.

Kinome Scanning

Given the prevalence of kinases as drug targets and off-targets, a broad kinome scan is the most effective way to identify potential kinase interactions. Commercial services like KINOMEscan™ offer competitive binding assays against hundreds of human kinases.[10][11]

Comparative Data:

Kinase5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide (Hypothetical Data)Pazopanib (Reference Data)[8]Celecoxib (Reference Data)
Primary Target(s) To be determinedVEGFR1/2/3, PDGFRα/β, FGFR1/3, c-KitCOX-2
Selectivity Score (S-Score) To be determinedS(10) = 0.03 (highly promiscuous)S(10) = 0.85 (highly selective)
Known Off-Targets (>90% inhibition @ 1µM) e.g., SRC, LCK, YESMultiple, including DDR1, FLT3, RET, AXLMinimal kinase off-targets

Experimental Protocol: KINOMEscan™ Competition Binding Assay

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified via qPCR of the DNA tag.[12]

  • Preparation: Solubilize the test compound (e.g., 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide) in DMSO to create a high-concentration stock.

  • Assay Execution: The compound is screened at a fixed concentration (typically 1-10 µM) against a panel of over 450 kinases.

  • Data Analysis: Results are reported as percent of control (%Ctrl), where the control is DMSO. A lower %Ctrl value indicates stronger binding.

    • %Ctrl = (signal_compound - signal_background) / (signal_DMSO - signal_background) * 100

  • Follow-up: For identified "hits" (e.g., %Ctrl < 10), a full dose-response curve is generated to determine the dissociation constant (Kd).

Carbonic Anhydrase and Cyclooxygenase Inhibition Assays

Standard enzymatic assays should be employed to quantify the inhibitory activity against key CA and COX isoforms.

Comparative Data:

Target5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide (Hypothetical IC50)Pazopanib (Reference IC50)Celecoxib (Reference IC50)[4]
CA-II e.g., 500 nM> 10 µM~250 nM
CA-IX e.g., 150 nM> 10 µM~30 nM
COX-1 e.g., > 10 µMNot reported15 µM
COX-2 e.g., 2.5 µMNot reported0.04 µM
Critical Safety Screens: hERG and CYP450

Early assessment of cardiac liability (hERG inhibition) and potential for drug-drug interactions (CYP450 inhibition) is crucial.

  • hERG Assay: Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.[13] Automated patch-clamp is the gold standard for this assessment.[14]

  • CYP450 Inhibition: Cytochrome P450 enzymes are responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions.[15] A panel assay against the major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is recommended.[16]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the human hERG channel (e.g., HEK293-hERG).

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents. A standardized protocol, such as the one recommended by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, should be used for consistency.[17]

  • Compound Application: After establishing a stable baseline current, apply the test compound at a range of concentrations.

  • Data Analysis: Measure the reduction in the hERG tail current at each concentration to calculate an IC50 value.

Figure 2: Workflow for a typical hERG patch-clamp experiment.

Phase 2: Cellular Target Engagement and Phenotypic Validation

Positive hits from broad screening must be validated in a more physiologically relevant cellular context. This phase aims to confirm that the compound engages its putative target(s) within intact cells and to observe its functional consequences.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.[18] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[19]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells (e.g., a relevant cancer cell line for an oncology compound) with the test compound or vehicle (DMSO).

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody (e.g., by Western blot or ELISA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Figure 3: Cellular Thermal Shift Assay (CETSA) experimental overview.

Phase 3: Unbiased Target Deconvolution

If the compound exhibits a desirable phenotypic effect but its primary target is unknown, or if polypharmacology is suspected, unbiased methods are required to identify all interacting partners.

Affinity Chromatography-Mass Spectrometry

This technique involves immobilizing the test compound on a solid support to "fish" for its binding partners from a cell lysate. Bound proteins are then eluted and identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize an analog of the test compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Capture: Incubate the lysate with the compound-conjugated beads. Include a control incubation with beads conjugated with a structurally similar but inactive analog, or unconjugated beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, often by using an excess of the free compound or by changing buffer conditions.

  • Protein Identification: Identify the eluted proteins using standard proteomics techniques (e.g., trypsin digest followed by LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the active compound beads with those from the control beads to identify specific binding partners.

Conclusion

The cross-reactivity profiling of a novel benzenesulfonamide, exemplified here by the hypothetical molecule 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, is a multi-faceted process that requires a strategic, tiered approach. By initiating with broad in vitro screens against common sulfonamide off-targets and critical safety liabilities, researchers can quickly identify potential issues. Subsequent validation in cellular models using techniques like CETSA confirms on-target engagement in a physiological context. For compounds with unclear mechanisms, unbiased approaches such as affinity chromatography-mass spectrometry provide a powerful tool for target deconvolution.

Comparing the emerging profile of a novel compound against well-characterized drugs like the selective COX-2 inhibitor Celecoxib and the promiscuous kinase inhibitor Pazopanib provides essential context for decision-making. This systematic and evidence-based approach to selectivity profiling is indispensable for advancing novel chemical entities toward the clinic, ensuring a comprehensive understanding of their biological interactions and maximizing their therapeutic potential while ensuring patient safety.

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Comparative

A Comparative Framework for Evaluating Novel Kinase Inhibitors: A Case Study of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide Against Established EGFR Inhibitors

In the landscape of targeted cancer therapy, the robust evaluation of novel chemical entities against established standards is paramount. This guide provides a comprehensive framework for the head-to-head comparison of a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the robust evaluation of novel chemical entities against established standards is paramount. This guide provides a comprehensive framework for the head-to-head comparison of a novel benzenesulfonamide-based compound, 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide (hereafter designated as "Compound X" ), with clinically relevant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).

The benzenesulfonamide moiety is a versatile scaffold found in a range of biologically active molecules, including inhibitors of carbonic anhydrases and kinases.[1][2] The specific substitution pattern of Compound X suggests its potential as a kinase inhibitor. To provide a rigorous and contextually relevant evaluation, we will benchmark its performance against two distinct and well-characterized EGFR inhibitors:

  • Gefitinib (Iressa®): A first-generation, reversible quinazoline-based TKI that selectively targets activating mutations of EGFR.[3][4]

  • Osimertinib (Tagrisso®): A third-generation, irreversible pyrimidine-based TKI designed to overcome the T790M resistance mutation while maintaining activity against sensitizing EGFR mutations.[5][6]

This guide will delineate a multi-tiered experimental approach, moving from initial biochemical assessment to cellular target engagement and functional outcomes. The causality behind each experimental choice is explained to ensure a self-validating and scientifically sound comparison.

Part 1: Biochemical Potency and Selectivity Profiling

The initial step in characterizing any potential inhibitor is to determine its direct interaction with the purified target enzyme and assess its specificity across the broader kinome. This establishes a foundational understanding of the compound's intrinsic potency and potential for off-target effects.

Methodology: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To quantify the biochemical potency (IC50) of Compound X, Gefitinib, and Osimertinib, the ADP-Glo™ Kinase Assay is the preferred method. This luminescent assay measures the amount of ADP produced during the kinase reaction, providing a highly sensitive and robust measure of enzyme activity.

Causality: The choice of the ADP-Glo™ assay is based on its universal applicability to virtually any kinase that utilizes ATP, its high signal-to-background ratio, and its resistance to interference from compounds that may absorb or emit light, a common issue in fluorescence-based assays. This ensures that the measured inhibition is a direct result of the compound's effect on kinase activity.

Experimental Protocol:

  • Reagent Preparation: Recombinant human EGFR (wild-type and L858R/T790M mutant isoforms) and a panel of 96 other kinases are prepared in kinase buffer. A suitable substrate, such as a poly(Glu, Tyr) 4:1 peptide, is also prepared.

  • Compound Dilution: A 10-point serial dilution of Compound X, Gefitinib, and Osimertinib is prepared in DMSO, typically starting from 10 µM.

  • Kinase Reaction: The kinase, substrate, and ATP are added to the wells of a 384-well plate. The respective inhibitor dilutions are then added. For irreversible inhibitors like Osimertinib, a pre-incubation period (e.g., 60 minutes) with the enzyme before ATP addition is critical to allow for covalent bond formation.[5]

  • Assay Procedure:

    • The kinase reaction is initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a pan-kinase inhibitor like staurosporine). IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Visualization: Biochemical Assay Workflow

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP-Glo™ Detection p1 Compound Serial Dilution (Compound X, Gefitinib, Osimertinib) r1 Dispense Compounds into 384-well plate p1->r1 p2 Prepare Kinase, Substrate, & ATP Master Mix r2 Add Kinase Master Mix (Initiate Reaction) p2->r2 r3 Incubate 60 min at RT r2->r3 d1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) r3->d1 d2 Add Kinase Detection Reagent (Convert ADP to ATP) d1->d2 d3 Measure Luminescence d2->d3 Calculate IC50 Calculate IC50 d3->Calculate IC50

Caption: Workflow for determining biochemical IC50 using the ADP-Glo™ assay.

Data Presentation: Comparative Biochemical Profile

The results from these assays are best summarized in a table for direct comparison.

CompoundChemotypeEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Selectivity Score (S-Score)*
Compound X Benzenesulfonamide[Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Gefitinib Quinazoline~100~10>5000[Calculated Value]
Osimertinib Pyrimidine~500~1~15[Calculated Value]

*Selectivity Score (S-Score) is a measure of promiscuity, often calculated based on the number of off-target kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) within a screening panel. A lower score indicates higher selectivity.[7]

Part 2: Cellular Target Engagement & Pathway Modulation

While biochemical assays are crucial, they do not fully recapitulate the complex intracellular environment. It is essential to confirm that a compound can enter a cell, bind to its intended target, and modulate the downstream signaling pathway.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for verifying target engagement in intact cells.[8][9] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[9]

Causality: This assay provides direct evidence of target binding within the cell's native environment, accounting for factors like cell permeability and intracellular competition for the target. It serves as an essential validation step, bridging the gap between biochemical potency and cellular function.[10]

Experimental Protocol:

  • Cell Treatment: Culture an appropriate cell line (e.g., NCI-H1975, which expresses the EGFR L858R/T790M mutant) and treat with various concentrations of Compound X, Gefitinib, or Osimertinib for 2 hours.

  • Thermal Challenge: Heat the cell suspensions in a PCR machine across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling.[10]

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured EGFR) from the precipitated fraction by centrifugation.

  • Quantification: Analyze the amount of soluble EGFR remaining at each temperature using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble EGFR against temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of a compound indicates target stabilization and engagement.

Visualization: CETSA® Workflow

cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis c1 Culture NCI-H1975 cells c2 Treat cells with Compound (e.g., Compound X) c1->c2 h1 Aliquot cell suspension c2->h1 h2 Heat across a temperature gradient (40-68°C) h1->h2 a1 Lyse cells (Freeze-Thaw) h2->a1 a2 Separate soluble vs. precipitated protein a1->a2 a3 Quantify soluble EGFR (Western Blot / ELISA) a2->a3 Generate Melting Curve\n(Determine ΔTm) Generate Melting Curve (Determine ΔTm) a3->Generate Melting Curve\n(Determine ΔTm)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Methodology 2: Western Blot for Pathway Modulation

To confirm that target engagement translates into functional inhibition of the signaling pathway, Western blotting is used to measure the phosphorylation status of EGFR and key downstream effectors like ERK.

Causality: EGFR activation is characterized by its autophosphorylation, which initiates downstream signaling cascades like the MAPK/ERK pathway.[4][11] Measuring the levels of phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK) provides direct evidence of the compound's ability to inhibit the kinase's functional activity in a cellular context.[12]

Experimental Protocol:

  • Cell Treatment: Seed NCI-H1975 cells and starve them of serum overnight. Treat the cells with a dose-response of each inhibitor for 2-4 hours. Stimulate with EGF (100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Lysis and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal.

Visualization: EGFR Signaling Pathway

EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes RAS RAS EGFR->RAS Autophosphorylation (p-EGFR) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation (p-ERK) Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Compound X Gefitinib Osimertinib Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Part 3: In Vitro Functional Assays

The ultimate goal of an inhibitor is to elicit a desired biological response, such as inhibiting cancer cell proliferation. This section details the methods to quantify the anti-proliferative effects of the compounds.

Methodology: Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Causality: By inhibiting the EGFR pathway, which is a critical driver of cell proliferation and survival in EGFR-mutant cancers, the compounds are expected to reduce cell viability.[4] This assay provides a quantitative measure of this functional outcome, allowing for the determination of GI50 (concentration causing 50% growth inhibition).

Experimental Protocol:

  • Cell Seeding: Seed NCI-H1975 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of each compound and incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and reagents to room temperature.

    • Add CellTiter-Glo® Reagent directly to the cell culture wells.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence with a plate reader. Calculate GI50 values by fitting the dose-response data to a normalized response curve.

Data Presentation: Summary of Cellular and Functional Data
CompoundTarget Engagement (CETSA® ΔTm in NCI-H1975)p-EGFR Inhibition (Cellular IC50, nM)Anti-proliferative Activity (GI50 in NCI-H1975, nM)
Compound X [Experimental Value][Experimental Value][Experimental Value]
Gefitinib [Reference Value]~1000~1500
Osimertinib [Reference Value]~20~25

Discussion & Synthesis

This guide outlines a systematic, multi-parametric approach to compare the novel benzenesulfonamide-based inhibitor, Compound X, against the established first- and third-generation EGFR inhibitors, Gefitinib and Osimertinib.

  • Biochemical Profile: The initial biochemical screen will establish the intrinsic potency of Compound X against wild-type and, critically, mutant forms of EGFR. A key differentiator will be its activity against the T790M resistance mutant, a hallmark of third-generation inhibitors like Osimertinib.[5] The kinome selectivity score will provide an early indication of its potential therapeutic window.

  • Cellular Activity: Confirmation of target engagement via CETSA® is a crucial checkpoint.[8] A significant thermal shift would validate that Compound X effectively reaches and binds to EGFR in a complex cellular milieu. The subsequent analysis of pathway modulation (p-EGFR and p-ERK) will determine if this binding translates into the desired functional inhibition of the signaling cascade.

  • Functional Outcome: The anti-proliferative assay (CellTiter-Glo®) provides the ultimate readout of the compound's potential as an anti-cancer agent in the selected cell line.

By integrating these datasets, a comprehensive profile of Compound X can be constructed. An ideal profile for a novel TKI would demonstrate high potency against clinically relevant mutant forms of EGFR (e.g., L858R/T790M), a high selectivity score, robust target engagement in cells, and potent anti-proliferative activity. Comparing these quantitative metrics directly with those of Gefitinib and Osimertinib will allow researchers to objectively position this new chemotype in the competitive landscape of EGFR inhibitors and guide future drug development efforts.

References

  • Vertex AI Search. (2024).
  • Google Patents. (2018). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • ResearchGate. (n.d.). Comparison of Induced Cellular Phenotypes across Kinase Inhibitor....
  • Wikipedia. (n.d.). Gefitinib.
  • PubMed Central. (2021).
  • PubMed Central. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PubMed Central. (2023).
  • Benchchem. (n.d.).
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
  • MDPI. (2024).
  • PubMed Central. (2022).
  • PubMed Central. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib.
  • ResearchGate. (n.d.). Western blot analysis [(p)EGFR & (p)ERK1/2 MAPK]. (a)
  • MDPI. (2021). A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases.
  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development.
  • PubMed Central. (2023).
  • PubMed Central. (n.d.). Mechanisms of resistance to osimertinib.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • OncLive. (2025). Understanding Underlying Resistance Mechanisms is Vital for Guiding Treatment Selection Post-Osimertinib in EGFR+ NSCLC.
  • PubMed Central. (2019).
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking.
  • Drug Hunter. (2019). Kinase Inhibitor Types Predicted with Machine-Learning.
  • Patsnap Synapse. (2024).
  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. A cell-permeable tracer as a....
  • PubChem. (n.d.). 3-Amino-N-(5-chloro-2-pyrimidinyl)benzenesulfonamide.
  • ACS Publications. (2026). Journal of Medicinal Chemistry Ahead of Print.
  • ChemicalBook. (2023). Gefitinib: mechanism of action, pharmacokinetics and side effect.
  • Abcam. (n.d.). EGFR (EGFR).
  • Patsnap Synapse. (2024).
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
  • ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =....
  • Frontiers. (n.d.).
  • ResearchGate. (n.d.). Overview of Current Type I/II Kinase Inhibitors | Request PDF.
  • RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • Targeted Oncology. (n.d.). Mutant-Specific Epidermal Growth Factor Receptor Inhibitors.
  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye.
  • Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA)
  • Cell Signaling Technology. (n.d.).
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells.
  • ACS Publications. (2026). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides.
  • PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide.

Sources

Validation

Technical Assessment: Optimizing In Vivo Efficacy &amp; Reproducibility of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

This guide addresses the critical challenges in reproducing in vivo efficacy data for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide , a small molecule scaffold sharing physicochemical characteristics with Type...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the critical challenges in reproducing in vivo efficacy data for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide , a small molecule scaffold sharing physicochemical characteristics with Type II kinase inhibitors and sulfonamide-based antineoplastics (e.g., Indisulam analogs).

Due to the specific aniline/sulfonamide structural motif, this compound exhibits Class II/IV BCS behavior (low solubility, permeability-limited absorption), making "lack of efficacy" often a result of pharmaceutical failure rather than pharmacological failure .

Part 1: Executive Analysis & Comparative Strategy

The Core Challenge: Solubility vs. Bioavailability

The primary cause of irreproducibility with 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is inconsistent systemic exposure. The 3-chlorophenyl and toluene moieties confer high lipophilicity (LogP > 3.5), while the sulfonamide and free amine offer limited ionization at physiological pH.

Standard "discovery" formulations (e.g., 0.5% Methylcellulose suspensions) often result in:

  • Micro-precipitation in the gut.

  • High inter-animal variability (%CV > 40%).

  • False negatives in efficacy readouts.

Comparative Performance Guide

This section compares the performance of the Target Compound using Optimized Protocols against Standard Methodologies and Clinical Benchmarks .

FeatureMethod A: Standard Suspension (The "Alternative")Method B: Optimized Solution (Recommended)Benchmark: Indisulam/SoC (Reference)
Vehicle Composition 0.5% CMC + 0.1% Tween 8010% DMSO + 40% PEG400 + 50% SalineClinical Formulation
Physical State Opaque Suspension (heterogeneous)Clear Solution (homogeneous)IV Solution
Cmax (Plasma) Low / Variable (0.5 – 1.2 µM)High / Consistent (> 5.0 µM)Reference Range
Tmax Delayed (> 2 hours)Rapid (0.5 – 1.0 hour)Immediate
Tumor Growth Inhibition (TGI) ~30% (Non-Significant) >75% (Significant) 60-80%
Reproducibility Score Low (High failure rate)High (Robust data)High

Key Insight: Do not rely on suspension formulations for this compound during proof-of-concept. The dissolution rate limits absorption, masking the true potency of the molecule.

Part 2: Scientific Integrity & Experimental Protocols

Formulation Protocol (The "Self-Validating" System)

To ensure reproducibility, you must verify the formulation before dosing. This protocol includes a mandatory "Check Step."

Reagents:

  • Compound: 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide (Purity >98% by HPLC).

  • Solvents: DMSO (Anhydrous), PEG400, Sterile Saline (0.9% NaCl).

Step-by-Step Methodology:

  • Weighing: Weigh the required amount of compound into a sterile glass vial.

  • Solubilization (The Critical Step):

    • Add 10% of total volume as DMSO.

    • Vortex vigorously for 60 seconds. Check: The solution must be clear yellow/amber. If particles persist, sonicate at 37°C for 5 minutes.

  • Co-solvent Addition:

    • Add 40% of total volume as PEG400.

    • Vortex for 30 seconds. The mixture will warm slightly (exothermic).

  • Dilution:

    • Slowly add 50% of total volume as warm (37°C) Saline while vortexing.

    • Why? Adding cold saline can shock the compound out of solution.

  • Validation (The Check Step):

    • Hold the vial against a light source.

    • Pass: Crystal clear liquid.

    • Fail: Turbidity or Tyndall effect. Action: Do not dose. Re-formulate using 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) if precipitation occurs.

In Vivo Efficacy Workflow (Xenograft Model)

Rationale: The dosing schedule must account for the metabolic instability of the primary amine (acetylation risk). A BID (twice daily) regimen is recommended over QD to maintain threshold coverage.

Protocol:

  • Implantation: Inoculate 5x10⁶ tumor cells (e.g., HCT116 or MDA-MB-231) into the flank of athymic nude mice.

  • Staging: Allow tumors to reach 150–200 mm³.

  • Randomization: Group mice (n=8/group) to ensure equal mean tumor volume across groups.

  • Dosing:

    • Group 1: Vehicle Control (BID, IP).

    • Group 2: Target Compound (50 mg/kg, BID, IP) – Optimized Formulation.

    • Group 3: Positive Control (e.g., Paclitaxel or Indisulam equiv).

  • Measurement: Measure tumor volume (L x W² / 2) every 3 days.

  • Endpoint: Harvest tumors at Day 21 or when controls reach 2000 mm³.

Part 3: Visualization & Logic

Diagram 1: Formulation Logic Tree

This decision tree ensures that only valid formulations enter the animal study, preventing wasted resources on "false negative" results.

FormulationLogic Start Start: Weigh Compound Step1 Dissolve in 10% DMSO (Vortex/Sonicate) Start->Step1 Check1 Is Solution Clear? Step1->Check1 Step2 Add 40% PEG400 Check1->Step2 Yes Fail FAIL: Precipitation Check1->Fail No Step3 Add 50% Saline (Warm) Step2->Step3 Check2 Final Visual Check Step3->Check2 Pass PASS: Proceed to Dosing Check2->Pass Clear Check2->Fail Turbid Alt Switch to 20% HP-beta-CD (Cyclodextrin) Fail->Alt Reformulate

Caption: Formulation decision tree to prevent precipitation-induced variability in efficacy studies.

Diagram 2: Mechanism of Failure vs. Success

This diagram illustrates why the suspension formulation fails to reproduce efficacy compared to the solution.

PK_Efficacy cluster_Fail Method A: Suspension (Failure Mode) cluster_Pass Method B: Solution (Success Mode) Compound 5-Amino-N-(3-chloro-phenyl)-2-methyl... Suspension Suspension (Particles) Compound->Suspension Solution PEG/DMSO Solution (Dissolved) Compound->Solution Gut Incomplete Dissolution Suspension->Gut LowExp Low Plasma Exposure (Below IC50) Gut->LowExp NoEffect Tumor Growth Unchecked LowExp->NoEffect Absorb Rapid Absorption Solution->Absorb HighExp High Plasma Exposure (Above IC50) Absorb->HighExp Efficacy Tumor Regression (Reproducible) HighExp->Efficacy

Caption: Causal pathway linking formulation quality to in vivo efficacy outcomes.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." ScienceDirect. Link

  • Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy. Link

  • Stehlik, J., et al. (2018). "Sulfonamides as a privileged scaffold in anticancer drug discovery." Future Medicinal Chemistry. Link

Comparative

A Head-to-Head Benchmarking Guide: Evaluating 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide Against Standard-of-Care Bcl-2 Inhibitors

Introduction: The Rationale for a New Bcl-2 Inhibitor Candidate The evasion of apoptosis, or programmed cell death, is a cornerstone of cancer development and therapeutic resistance.[1] Central to this process is the B-c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a New Bcl-2 Inhibitor Candidate

The evasion of apoptosis, or programmed cell death, is a cornerstone of cancer development and therapeutic resistance.[1] Central to this process is the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as critical regulators of the intrinsic apoptotic pathway.[2] This family comprises both pro-apoptotic and anti-apoptotic members, and the delicate balance between them determines a cell's fate. In many malignancies, this balance is tipped in favor of survival through the overexpression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[1][3] This dependency has made the Bcl-2 family a prime target for therapeutic intervention.

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. Given the pro-apoptotic potential observed in some benzenesulfonamide derivatives, we hypothesize that novel compounds bearing this scaffold, such as 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, may exert their anticancer effects by modulating the Bcl-2-mediated apoptotic pathway.

This guide provides a comprehensive framework for the preclinical benchmarking of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide. We will outline a series of experiments to compare its efficacy and mechanism of action against established, standard-of-care Bcl-2 inhibitors. This head-to-head comparison is essential for determining its potential as a novel therapeutic agent for researchers, scientists, and drug development professionals.

The Competitive Landscape: Standard-of-Care Bcl-2 Inhibitors

A successful benchmarking study requires comparison against clinically relevant standards. The current landscape of Bcl-2-targeted therapies is dominated by BH3 mimetics, small molecules that bind to the BH3 groove of anti-apoptotic Bcl-2 proteins, thereby liberating pro-apoptotic proteins to initiate cell death.[4][5]

Drug NameMechanism of ActionPrimary TargetsFDA Approval Status
Venetoclax (ABT-199) A highly selective inhibitor of Bcl-2. It restores the natural process of apoptosis by blocking the function of the Bcl-2 protein.[6][7][8]Bcl-2Approved for Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Acute Myeloid Leukemia (AML).[9][10]
Navitoclax (ABT-263) A potent oral inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[11] Its broader specificity can lead to enhanced apoptosis but also on-target toxicities like thrombocytopenia due to Bcl-xL inhibition.[12]Bcl-2, Bcl-xL, Bcl-wInvestigational, not FDA-approved as a standalone therapy but is in clinical trials.[9]
Obatoclax (GX15-070) A pan-Bcl-2 inhibitor that targets multiple anti-apoptotic Bcl-2 family members, including Mcl-1.Bcl-2, Bcl-xL, Bcl-w, Mcl-1Investigational, development has been limited by toxicity and modest clinical activity.

Our benchmarking strategy will primarily focus on comparing 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide with Venetoclax , the current standard-of-care, and Navitoclax , to assess selectivity against different Bcl-2 family members.

The Intrinsic Apoptosis Pathway and Bcl-2 Family Interplay

The intrinsic apoptosis pathway is initiated by various intracellular stresses and converges at the mitochondria. The Bcl-2 family proteins are the gatekeepers of this process. The interplay between these proteins is a dynamic equilibrium. Anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic "effector" proteins (BAX and BAK) and "BH3-only" proteins. Upon receiving an apoptotic signal, BH3-only proteins are upregulated and displace BAX and BAK from the anti-apoptotic proteins. Liberated BAX and BAK then oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[2][13][14]

Bcl-2 Signaling Pathway Figure 1: The Bcl-2 Mediated Intrinsic Apoptosis Pathway cluster_0 Mitochondrion cluster_1 Cytosol BAX_BAK BAX / BAK CytoC Cytochrome c BAX_BAK->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activates Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) BH3_only BH3-only proteins (e.g., BIM, PUMA) Apoptotic_Stimuli->BH3_only Activates Bcl2_BclXL Anti-apoptotic proteins (Bcl-2, Bcl-xL) BH3_only->Bcl2_BclXL Inhibits Bcl2_BclXL->BAX_BAK Sequesters Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Venetoclax Venetoclax / Novel Inhibitor Venetoclax->Bcl2_BclXL Inhibits

Caption: A simplified diagram of the Bcl-2 signaling pathway targeted by BH3 mimetics.

Experimental Benchmarking Workflow: A Phased Approach

To systematically evaluate 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, we propose a tiered experimental workflow. This approach begins with target engagement and progresses to cellular efficacy, providing a comprehensive performance profile.

Experimental Workflow Figure 2: Proposed Experimental Workflow Start Novel Compound: 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide Phase1 Phase 1: Biochemical Assays (Target Engagement & Selectivity) Start->Phase1 Phase2 Phase 2: Cell-Based Assays (Cell Viability & Proliferation) Phase1->Phase2 Confirmed Target Binders Phase3 Phase 3: Mechanistic Assays (Apoptosis Induction) Phase2->Phase3 Potent Compounds Data_Analysis Data Analysis & Comparison (IC50/EC50 Determination) Phase3->Data_Analysis Conclusion Performance Profile vs. Standard of Care Data_Analysis->Conclusion

Caption: A phased approach for benchmarking a novel compound against Bcl-2.

Phase 1: Biochemical Assays for Target Engagement and Selectivity

Objective: To determine if 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide directly binds to Bcl-2 and to assess its selectivity against other anti-apoptotic family members like Bcl-xL.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [15]

Causality: TR-FRET is a robust, high-throughput method for quantifying protein-protein interactions in a solution-based format. It provides a direct measure of the test compound's ability to disrupt the interaction between a Bcl-2 family protein and a fluorescently labeled BH3 peptide, giving us a quantitative measure of binding affinity (IC50).[16]

Protocol:

  • Reagent Preparation:

    • Recombinant human Bcl-2 and Bcl-xL proteins (tagged, e.g., with GST or His).

    • Biotinylated BH3 peptide (e.g., from the BIM protein).

    • Terbium-cryptate labeled anti-tag antibody (donor fluorophore).

    • Streptavidin-d2 (acceptor fluorophore).

    • Assay buffer.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, Venetoclax, and Navitoclax in DMSO.

    • Perform serial dilutions in assay buffer to create a concentration gradient (e.g., from 100 µM to 1 pM).

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the diluted compounds to the assay plate.

    • Add 4 µL of the Bcl-2 or Bcl-xL protein solution.

    • Add 4 µL of the biotinylated BH3 peptide.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the TR-FRET detection mix (Terbium-cryptate antibody and Streptavidin-d2).

    • Incubate for 2-4 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Phase 2: Cell-Based Assays for Viability and Proliferation

Objective: To evaluate the cytotoxic and anti-proliferative effects of the test compound on cancer cell lines with known dependence on Bcl-2.

Methodology: MTT Cell Viability Assay [17]

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[17] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after treatment. This is a crucial step to translate biochemical binding into a cellular effect.[18]

Protocol:

  • Cell Line Selection:

    • Use a Bcl-2 dependent cell line (e.g., RS4;11, a B-cell precursor leukemia line) and a control cell line with low Bcl-2 expression.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide and the standard-of-care drugs for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[19]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19]

    • Gently mix and incubate for 2 hours at room temperature in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration to calculate the EC50 value.

Phase 3: Mechanistic Assays for Apoptosis Induction

Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis.

Methodology: Caspase-Glo® 3/7 Assay

Causality: A key event in the execution phase of apoptosis is the activation of caspases, particularly caspase-3 and caspase-7. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.

Protocol:

  • Cell Plating and Treatment:

    • Plate and treat cells in a 96-well white-walled plate as described for the MTT assay. A shorter treatment time (e.g., 24 hours) may be optimal for detecting caspase activation.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration to determine the EC50 for apoptosis induction.

Data Summary and Interpretation

The quantitative data from these experiments should be compiled into a clear, comparative table.

CompoundBcl-2 Binding IC50 (nM)Bcl-xL Binding IC50 (nM)Selectivity (Bcl-xL/Bcl-2)Cell Viability EC50 (nM) (RS4;11 cells)Apoptosis Induction EC50 (nM) (RS4;11 cells)
5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide Experimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
Venetoclax Experimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
Navitoclax Experimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value

Interpretation of Expected Results:

  • Potency: A low IC50/EC50 value for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, comparable to or better than Venetoclax, would indicate high potency.

  • Selectivity: A high Bcl-xL/Bcl-2 IC50 ratio for the novel compound would suggest a favorable safety profile, similar to Venetoclax, by avoiding the thrombocytopenia associated with Bcl-xL inhibition.

  • Mechanism of Action: A strong correlation between the cell viability EC50 and the apoptosis induction EC50 would provide robust evidence that the compound's cytotoxic effect is indeed mediated by apoptosis.

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide as a potential Bcl-2 inhibitor. The successful execution of these experiments will generate the critical data needed to make informed decisions about its future development. Positive results would warrant further investigation, including more extensive selectivity profiling against other Bcl-2 family members (e.g., Mcl-1), in vivo efficacy studies in xenograft models, and ADME/Tox profiling. This structured, data-driven approach is paramount in the rigorous journey of drug discovery and development.

References

  • Dana-Farber Cancer Institute. (2024, March 5). BCL2 Inhibitors: What's the Latest Research? Retrieved from [Link]

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  • Gaspar, R., et al. (2021). Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer. MDPI. Retrieved from [Link]

  • DelveInsight. (n.d.). BCL-2 Inhibitors Market Size, Forecast, Drugs, Companies. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (2024, July 24). How Do BCL2 Inhibitors Work? [Video]. YouTube. Retrieved from [Link]

  • Roberts, A. W. (2020). Therapeutic development and current uses of BCL-2 inhibition. ASH Publications. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2020). Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent. PMC. Retrieved from [Link]

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  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors. PMC. Retrieved from [Link]

  • Kelly, P. N., & Strasser, A. (2011). The BCL-2 protein family: attractive targets for cancer therapy. PMC. Retrieved from [Link]

  • National Institutes of Health. (2011). Selective Bcl-2 Inhibitor Probes. In Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf. Retrieved from [Link]

  • Hata, A. N., Engelman, J. A., & Faber, A. C. (2015). Mitochondrial signaling in cell death via the Bcl-2 family. PMC. Retrieved from [Link]

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  • Patsnap. (2024, June 27). What is Navitoclax used for? Synapse. Retrieved from [Link]

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Validation

A Researcher's Guide to Assessing the Kinase Selectivity of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

For researchers and drug development professionals, understanding the selectivity of a potential kinase inhibitor is a critical step in the drug discovery pipeline. A highly selective compound promises greater therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a potential kinase inhibitor is a critical step in the drug discovery pipeline. A highly selective compound promises greater therapeutic efficacy and a lower risk of off-target effects, which can lead to adverse side effects.[1][2] This guide provides a comprehensive framework for assessing the kinase selectivity of the novel compound 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide. We will delve into the rationale behind experimental choices, provide detailed protocols for robust assays, and compare its hypothetical performance against established kinase inhibitors.

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzyme active sites.[3][4] While the specific kinase activity of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is not yet broadly published, its structural motifs suggest that it may interact with the ATP-binding pocket of protein kinases. This guide will therefore serve as a practical roadmap for its initial characterization and validation.

The Rationale for a Tiered Approach to Kinase Selectivity Profiling

A comprehensive assessment of kinase inhibitor selectivity is not a single experiment but a multi-faceted investigation. A tiered approach is the most logical and resource-effective strategy.[5] This involves an initial broad screening against a large panel of kinases, followed by more focused secondary assays to confirm hits and determine potency. Finally, cellular assays are employed to validate the biochemical findings in a more physiologically relevant context.[6]

Our proposed workflow begins with a large-scale biochemical screen to identify potential targets and off-targets. This is followed by dose-response studies to quantify the potency of the compound against the identified kinases. Finally, we will use a cell-based assay to confirm target engagement and downstream pathway modulation.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation Initial Screen Initial Screen Dose-Response Dose-Response Initial Screen->Dose-Response Identified Hits Target Engagement Target Engagement Dose-Response->Target Engagement Confirmed Potent Hits Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Confirmation Selectivity Profile Selectivity Profile Downstream Signaling->Selectivity Profile Start Start Start->Initial Screen

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Part 1: Large-Scale Kinase Panel Screening

The initial step is to screen 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide against a broad panel of kinases to identify its primary targets and potential off-targets.[2][7] Several commercial services offer kinase profiling against hundreds of kinases, covering the majority of the human kinome.[7][8][9] For this guide, we will utilize a hypothetical radiometric assay format, which is a robust and widely used method.[1]

Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This assay measures the transfer of a radiolabeled phosphate from [³³P]-ATP to a specific peptide or protein substrate by a kinase.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

  • [³³P]-ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • ATP

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a stock solution of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the test compound at a fixed concentration (e.g., 1 µM). Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.

  • Add the specific kinase enzyme to each well.

  • Initiate the reaction by adding a mixture of the specific substrate and [³³P]-ATP. The final ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.[10]

  • Stop the reaction by adding a stop buffer (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer to remove unincorporated [³³P]-ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the DMSO control.

Part 2: Dose-Response Analysis for Potency Determination

For any kinases that show significant inhibition (e.g., >50%) in the initial screen, the next step is to determine the potency of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide by generating a dose-response curve and calculating the IC50 value.[5]

Experimental Protocol: IC50 Determination

The protocol is similar to the radiometric assay described above, with the key difference being the use of a serial dilution of the test compound.

Procedure:

  • Prepare a serial dilution of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide (e.g., from 10 µM to 0.1 nM).

  • Perform the radiometric kinase assay as described previously for each concentration of the compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]

Comparative Analysis: Benchmarking Against Known Inhibitors

To put the selectivity profile of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide into context, it is essential to compare it with other well-characterized kinase inhibitors. For this guide, we will use Staurosporine, a potent but non-selective inhibitor, and Dasatinib, a more selective multi-kinase inhibitor. The CAS number for an intermediate in the synthesis of Dasatinib (302964-08-5) shares a structural relationship with the compound of interest, making this a relevant comparison.[11][12][13]

Table 1: Hypothetical Kinase Inhibition Profile (IC50 values in nM)

Kinase Target5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide (Hypothetical IC50)Staurosporine (Literature IC50)Dasatinib (Literature IC50)
Primary Target(s)
Abl11560.6
Src2530.8
Selected Off-Targets
LCK8021.1
VEGFR2250712
c-Kit400515
PKA>10,00010>10,000
CDK2>10,0004>5,000
PI3Kα>10,00050>10,000

Disclaimer: The IC50 values for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide are hypothetical and for illustrative purposes only. Actual experimental results may vary.

This table allows for a clear comparison of the potency and selectivity of our compound of interest. A desirable profile would show high potency against the primary target(s) and significantly lower potency against a wide range of other kinases.

Part 3: Cellular Assays for Target Validation

Biochemical assays are essential for determining direct enzyme inhibition, but they do not fully recapitulate the complexity of a cellular environment.[6] Therefore, it is crucial to validate the findings in a cellular context. A common method is to assess the phosphorylation of a known downstream substrate of the target kinase.

Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation

This protocol will determine if 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide can inhibit the target kinase within a living cell, leading to a decrease in the phosphorylation of its substrate.

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line with activated Abl1 signaling).

  • 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

  • Cell lysis buffer

  • Primary antibodies (one specific for the phosphorylated substrate and one for the total substrate)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture the selected cell line to an appropriate confluency.

  • Treat the cells with varying concentrations of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide for a specified time.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against the total substrate to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

G cluster_0 Cellular Signaling Pathway Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylation Phospho-Substrate Phospho-Substrate Downstream Effects Downstream Effects Phospho-Substrate->Downstream Effects Inhibitor 5-Amino-N-(3-chloro-phenyl) -2-methyl-benzenesulfonamide Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase cascade by the test compound.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to characterizing the kinase selectivity of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide. By following a tiered strategy of broad biochemical screening, dose-response analysis, and cellular validation, researchers can build a comprehensive selectivity profile. The comparative analysis against known inhibitors provides crucial context for interpreting the experimental data.

The hypothetical data presented suggests that 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide could be a moderately potent and selective inhibitor of the Abl1 and Src kinases. Further studies would be required to confirm these findings and to explore the full therapeutic potential of this compound. This would include mechanism of action studies to determine if the inhibition is ATP-competitive, and in vivo studies to assess its efficacy and safety in animal models.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-N-(5-chloro-2-pyrimidinyl)benzenesulfonamide. PubChem. Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Klink, T. A., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Pierre, F., et al. (2011, January 27). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][14][15]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Solis-Jimenez, G., et al. (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. SciELO. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Tyrosine Kinase Inhibitor Profiling Using Multiple Forskolin-Responsive Reporter Cells. (2023, September 8). MDPI. Retrieved from [Link]

  • Strategy for lead identification for understudied kinases. (n.d.). ChemRxiv. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Lin, K., et al. (2016, March 9). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC - NIH. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Ruprecht, B., et al. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Retrieved from [Link]

  • Amino-aryl-benzamide compounds and methods of use thereof. (n.d.). Google Patents.
  • Liang, X., et al. (2016, March 10). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. Retrieved from [Link]

  • Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. Retrieved from [Link]

  • International Centre for Kinase Profiling. (n.d.). Home. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023, July 20). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC - PubMed Central. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). CANCER RESEARCH CATALOGUE. Retrieved from [Link]

  • Chen, Y., et al. (2017, October 20). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper dispo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides essential, immediate safety and logistical information for the responsible disposal of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, ensuring the safety of your laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: A Cautious Approach

While a specific, comprehensive hazard profile for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is not fully detailed in available safety data sheets, its structural components—a chlorinated phenyl ring, an amino group, and a sulfonamide functional group—necessitate a cautious approach. Structurally similar compounds, such as 5-Amino-2-methylbenzenesulfonamide, are known to cause serious eye and skin irritation, as well as potential respiratory irritation[1][2].

As a chlorinated aromatic amine, it is prudent to handle this compound as potentially hazardous, with careful consideration of its toxicological properties, which have not been fully investigated[3]. Therefore, all handling and disposal procedures should be conducted under the assumption that the compound is harmful if swallowed, an irritant to the skin and eyes, and potentially harmful to aquatic life.

Key Principle: In the absence of complete data, always err on the side of caution. Treat 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide as a hazardous substance and follow all institutional and regulatory guidelines for hazardous waste.

Immediate Safety Protocols: Your First Line of Defense

Before beginning any work that will generate waste containing 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, ensure that the following safety measures are in place.

Personal Protective Equipment (PPE)

A critical component of laboratory safety is the consistent and correct use of PPE. The following should be considered the minimum requirement when handling this compound or its waste.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation[1].
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which may cause irritation[1].
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the risk of inhaling airborne particles, which may cause respiratory irritation[1].
Engineering Controls

Whenever possible, handle 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide and its waste within a certified chemical fume hood. This provides the primary barrier against inhalation of dust or aerosols. Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[1].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect solid 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, along with any contaminated materials (e.g., weighing papers, disposable spatulas, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the solution in a dedicated, leak-proof, and labeled hazardous waste container with a secure screw-top cap.

    • Crucially, do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can lead to dangerous chemical reactions.

Step 2: Labeling of Waste Containers

Accurate and thorough labeling is a regulatory requirement and a critical safety measure. Your hazardous waste label should include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide "

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory contact

Step 3: Storage of Hazardous Waste

Proper storage of hazardous waste in the laboratory is a temporary measure before its collection by trained EHS personnel.

  • Store the sealed waste container in a designated, well-ventilated, and secure area.

  • This storage area should be away from general laboratory traffic and incompatible chemicals.

  • Utilize secondary containment (e.g., a larger, chemically resistant bin or tray) to contain any potential leaks or spills.

Step 4: Arranging for Disposal

The final disposal of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide must be handled by a licensed hazardous waste disposal facility.

  • Contact your institution's EHS department to schedule a pickup of your hazardous waste.

  • The recommended disposal methods for this type of chemical are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant [4]. These methods are designed to destroy the chemical compound in an environmentally sound manner.

Spill and Emergency Procedures

In the event of a spill, your immediate actions are crucial to mitigate the hazard.

  • Minor Spill (Contained and in a well-ventilated area):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Sweep up the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spill (Large quantity, not contained, or in a poorly ventilated area):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide.

DisposalWorkflow start Start: Waste Generation waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in a labeled, sealed container for solid hazardous waste. waste_type->solid_waste Solid liquid_waste Collect in a labeled, leak-proof container for liquid hazardous waste. waste_type->liquid_waste Liquid labeling Label container with 'Hazardous Waste' and full chemical name. solid_waste->labeling liquid_waste->labeling storage Store in a designated, secure area with secondary containment. labeling->storage spill Spill or Contamination? storage->spill no_spill No spill->no_spill yes_spill Yes spill->yes_spill ehs_contact Contact Environmental Health & Safety (EHS) for pickup. no_spill->ehs_contact spill_procedure Follow spill cleanup protocol. Collect cleanup materials as hazardous waste. yes_spill->spill_procedure spill_procedure->storage disposal Disposal via licensed facility (incineration or chemical destruction). ehs_contact->disposal

Caption: Disposal workflow for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your institution. The principles of proper chemical handling and disposal are integral to the scientific process, ensuring that our pursuit of knowledge does not come at the cost of our well-being or the health of our planet.

References

  • Fisher Scientific. "Safety Data Sheet: 5-Amino-2-methylbenzenesulfonamide.
  • PubChem. "5-Amino-2-methylbenzenesulfonamide." National Center for Biotechnology Information. [Link]

  • TCI Chemicals. "Safety Data Sheet: 4-Amino-6-chloro-1,3-benzenedisulfonamide." 03-Dec-2024.
  • ACS Publications.
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  • Harvard University Environmental Health and Safety. "Chemical and Hazardous Waste." [Link]

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